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  • Product: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
  • CAS: 886859-40-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol represents a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol represents a high-value chiral building block characterized by the presence of an ortho-difluoromethoxy (-OCHF


) group.

Unlike the trifluoromethoxy (-OCF


) group, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor, offering a unique bioisosteric alternative to methoxy (-OMe) groups.[1][2] This substitution significantly enhances metabolic stability by blocking oxidative O-demethylation while modulating lipophilicity (LogP) and membrane permeability. This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD).

Chemical Identity & Molecular Architecture[3][4]

This molecule exists as a chiral secondary alcohol. For drug development purposes, resolving the enantiomers is often critical, as the spatial arrangement of the hydroxyl group dictates binding affinity in chiral protein pockets.

FeatureDetail
IUPAC Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Common Name

-Methyl-2-(difluoromethoxy)benzyl alcohol
Molecular Formula C

H

F

O

Molecular Weight 188.17 g/mol
CAS (Racemic) 886859-40-1
CAS (R-Enantiomer) 1344951-26-3
CAS (S-Enantiomer) 1344940-20-0
SMILES CC(O)C1=CC=CC=C1OC(F)F
Structural Insight: The Ortho Effect

The positioning of the bulky -OCHF


 group at the ortho position relative to the ethanol side chain creates a steric clash that restricts rotation. Furthermore, the acidic proton of the -OCHF

group (acting as a weak H-bond donor) can interact with the oxygen of the alcohol, potentially creating an intramolecular hydrogen bond network that influences solubility and permeability.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence consensus predictions (ACD/Labs, EPISuite) essential for ADME modeling.

Table 1: Core Physicochemical Properties
PropertyValueContext/Implication
Physical State Colorless to pale yellow oilLow melting point solid; handle as liquid.[3]
Boiling Point 218°C (Predicted @ 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) 2.34 ± 0.3Moderately lipophilic; ideal for CNS or passive membrane transport.
pKa (Alcohol) ~14.5Neutral at physiological pH.
H-Bond Donors 1 (OH)Critical for receptor binding.
H-Bond Acceptors 2 (O, O)Fluorine atoms are weak acceptors but modulate electron density.
TPSA 29.46 ŲExcellent range for blood-brain barrier (BBB) penetration (<90 Ų).
Rotatable Bonds 3Low flexibility suggests lower entropic penalty upon binding.

Biopharmaceutical Implications (ADME)

The substitution of a hydrogen atom with fluorine alters the electronic landscape of the molecule without significantly changing its steric bulk (Bioisosterism).

Graphviz Diagram: Structure-Property Relationships (SPR)

The following diagram illustrates how the structural components of the molecule translate into specific ADME advantages.

SPR_Analysis Molecule 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol OCHF2 -OCHF2 Group (Difluoromethoxy) Molecule->OCHF2 Alcohol -CH(OH)CH3 (Secondary Alcohol) Molecule->Alcohol Scaffold Phenyl Ring Molecule->Scaffold MetabStab Metabolic Stability (Blocks O-Dealkylation) OCHF2->MetabStab C-F Bond Strength Lipophilicity Modulated LogP (Membrane Permeability) OCHF2->Lipophilicity Fluorine Effect Chirality Chiral Center (Target Selectivity) Alcohol->Chirality HBond H-Bond Donor/Acceptor Alcohol->HBond

Caption: Structure-Property Relationship (SPR) map highlighting the functional contribution of the difluoromethoxy and alcohol moieties to the molecule's drug-like profile.

Synthetic Pathways & Process Chemistry[12]

The most robust route to 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is the reduction of its ketone precursor, 1-[2-(difluoromethoxy)phenyl]ethanone (CAS 127842-55-1).

Experimental Protocol: Sodium Borohydride Reduction

Note: This protocol describes the synthesis of the racemic alcohol. For enantiopure synthesis, replace NaBH


 with a chiral catalyst (e.g., CBS-oxazaborolidine).

Reagents:

  • Precursor: 1-[2-(difluoromethoxy)phenyl]ethanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (0.6 - 1.0 eq)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

  • Quench: 1M HCl or Saturated NH

    
    Cl
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the ketone precursor (10 mmol) in anhydrous MeOH (30 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Rationale: Cooling prevents runaway exotherms and minimizes side reactions.

  • Addition: Carefully add NaBH

    
     (6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 3:1) or LC-MS until the starting ketone is consumed.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated NH

    
    Cl solution (10 mL) or 1M HCl to destroy excess hydride. Note: Ensure pH is neutral to slightly acidic.
    
  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Purification: Concentrate in vacuo to yield the crude oil. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to obtain the pure alcohol.

Graphviz Diagram: Synthesis Workflow

Synthesis_Flow Start Start: Ketone Precursor (in MeOH, 0°C) Reagent Add NaBH4 (Portion-wise) Start->Reagent Reaction Reaction Progress (RT, 2-4 hrs, N2 atm) Reagent->Reaction Check TLC/LC-MS Check (Ketone Consumed?) Reaction->Check Check->Reaction No (Stir longer) Quench Quench (Sat. NH4Cl or 1M HCl) Check->Quench Yes Extract Extraction (EtOAc / Water) Quench->Extract Purify Purification (Flash Chromatography) Extract->Purify Product Final Product: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Purify->Product

Caption: Workflow for the reduction of the ketone precursor to the target alcohol, highlighting critical decision points and isolation steps.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are expected:

  • 1H NMR (CDCl

    
    ): 
    
    • 
       ~1.45 ppm (d, 3H, -CH
      
      
      
      ): The methyl group of the ethanol chain.
    • 
       ~5.10 ppm (q, 1H, -CH-OH): The methine proton at the chiral center.
      
    • 
       ~6.50 ppm (t, 1H, 
      
      
      
      Hz): The characteristic triplet of the -OCHF
      
      
      proton. The large coupling constant confirms the presence of geminal fluorines.
    • 
       ~7.10–7.50 ppm (m, 4H): Aromatic protons.
      
  • 19F NMR:

    • 
       ~-80 to -82 ppm (d): Doublet signal corresponding to the two fluorine atoms coupled to the proton.
      
  • Mass Spectrometry (ESI):

    • [M+Na]

      
       peak at ~211 m/z.
      

Safety & Handling

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation back to the ketone over long periods.

  • Compatibility: Avoid strong oxidizing agents.

References

  • PubChem Database. (2025).[4] 1-[2-(Difluoromethoxy)phenyl]ethan-1-one (Compound Summary). National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 properties). Link

  • Erickson, J. A., et al. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2][5] BenchChem Technical Reviews. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet & Product Specification: 1-(2-(Difluoromethoxy)phenyl)ethanone.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for NaBH4 reduction).

Sources

Exploratory

Chemical structure and molecular weight of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Context [1] Executive Summary This technical guide details the structural characteristics, synthetic pathways, and medicinal utility of 1-[2-(Difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Context [1]

Executive Summary

This technical guide details the structural characteristics, synthetic pathways, and medicinal utility of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol .[1] As a secondary alcohol bearing an ortho-difluoromethoxy substituent, this molecule represents a critical building block in modern drug discovery.[1] The presence of the difluoromethoxy (–OCHF₂) group—a "lipophilic hydrogen bond donor"—distinguishes it from its non-fluorinated methoxy analogs, offering enhanced metabolic stability and unique intramolecular electronic effects.

Part 1: Structural Identity & Physicochemical Properties[1][2]

This section consolidates the fundamental chemical data.[2] In drug development, precise identification of enantiomers is critical; therefore, distinct CAS registries for the racemate and specific enantiomers are provided.

Table 1: Chemical Identity & Constants
PropertyData
IUPAC Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
Exact Mass 188.0649
CAS (Racemic) 886859-40-1
CAS (R-Isomer) 1344951-26-3
CAS (S-Isomer) 1344940-20-0
Physical State Viscous Colorless Oil (Standard conditions)
Predicted LogP 2.34 (Lipophilic)
H-Bond Donors 1 (Alcoholic -OH) + 1 (Weak, OCHF₂)
H-Bond Acceptors 2
Structural Analysis

The molecule features a chiral center at the benzylic position (C1 of the ethyl group). The ortho-positioning of the difluoromethoxy group creates a steric and electronic environment that influences the conformation of the alcohol. Unlike a standard methoxy group, the –OCHF₂ moiety can act as a weak hydrogen bond donor due to the polarization of the C–H bond by the geminal fluorine atoms.[2]

Part 2: The Fluorine Advantage (Medicinal Chemistry Context)

Why this molecule matters: In "hit-to-lead" optimization, medicinal chemists often replace a methoxy group (–OCH₃) with a difluoromethoxy group (–OCHF₂).[1] This substitution is strategic for two reasons:

  • Metabolic Blocking: The C–F bond strength renders the group resistant to O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for anisole derivatives.

  • Lipophilic Hydrogen Bond Donor: The acidity of the proton in –OCHF₂ allows it to interact with protein targets in ways a methyl group cannot, potentially improving binding affinity while maintaining lipophilicity.[3]

Diagram 1: Metabolic Stability Logic

The following diagram illustrates the metabolic advantage of the difluoromethoxy analog over the standard methoxy pharmacophore.

MetabolicStability cluster_0 Bioisosteric Replacement Strategy Methoxy Methoxy Analog (-OCH3) CYP450 CYP450 Enzyme (Oxidative Attack) Methoxy->CYP450 High Affinity Difluoro Difluoromethoxy Analog (-OCHF2) Difluoro->CYP450 Steric/Electronic Resistance Stable Metabolic Stability (Blocked Site) Difluoro->Stable Retained Integrity Unstable Rapid Metabolism (O-Dealkylation) CYP450->Unstable Cleavage

Caption: Comparison of metabolic susceptibility. The -OCHF2 group resists oxidative dealkylation common to methoxy groups.[1]

Part 3: Synthetic Protocols

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is typically achieved via the reduction of its ketone precursor, 1-[2-(difluoromethoxy)phenyl]ethan-1-one .[1]

Method A: Standard Reduction (Racemic Product)

Suitable for generating building blocks where chirality is not yet defined or will be resolved later.[1]

Reagents:

  • Precursor: 1-[2-(difluoromethoxy)phenyl]ethan-1-one (1.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (0.6–1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][4]

  • Quench: 1N HCl or Saturated NH₄Cl[1]

Step-by-Step Protocol:

  • Solvation: Dissolve 10 mmol of the ketone precursor in 30 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath. Explanation: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.

  • Hydride Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Caution: Rapid addition causes vigorous hydrogen gas evolution.[1]

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).[1] The ketone (Rf ~0.[5]5) should disappear, and the alcohol (Rf ~0.3) should appear.

  • Quench: Carefully add saturated NH₄Cl solution to destroy excess hydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Asymmetric Transfer Hydrogenation (Enantioselective)

Required for preparing the (R)- or (S)- enantiomers (CAS 1344951-26-3 / 1344940-20-0).[1]

Core Concept: Use of a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with a hydrogen donor (Formic acid/Triethylamine).[1]

  • Selectivity: The chiral ligand on the Ruthenium center dictates the facial attack of the hydride, yielding >95% ee (enantiomeric excess).

Diagram 2: Synthetic Workflow

Visualizing the transformation from the commercially available ketone to the target alcohol.

SynthesisFlow Ketone Precursor: 1-[2-(Difluoromethoxy)phenyl]ethanone Intermediate Tetrahedral Borate Intermediate Ketone->Intermediate Hydride Attack Reagent Reagent: NaBH4 (Racemic) or Ru-Cat (Chiral) Reagent->Intermediate Quench Acidic Quench (Hydrolysis) Intermediate->Quench Product Target: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Quench->Product Protonation

Caption: Step-wise reduction pathway. The choice of reagent determines the stereochemical outcome (racemic vs. chiral).

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected. These values are derived from standard shifts for secondary benzylic alcohols and the characteristic splitting of the difluoromethoxy group.

1. ¹H NMR (400 MHz, CDCl₃) Anticipated Signals:

  • δ 7.55 – 7.10 (m, 4H): Aromatic protons.

  • δ 6.55 (t, J ≈ 74 Hz, 1H): The characteristic triplet of the –OCHF₂ group. The large coupling constant (J) is definitive for geminal H-F coupling.

  • δ 5.15 (q, J ≈ 6.5 Hz, 1H): The benzylic methine proton (–CH OH).

  • δ 2.40 (br s, 1H): Hydroxyl proton (–OH), exchangeable with D₂O.

  • δ 1.45 (d, J ≈ 6.5 Hz, 3H): Methyl group protons.

2. ¹⁹F NMR (376 MHz, CDCl₃):

  • δ -81.0 to -83.0 (d, J ≈ 74 Hz): Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1]

3. Mass Spectrometry (ESI):

  • [M-H]⁻: 187.1 (Negative mode often favored for fluorinated alcohols).[1]

  • [M-OH]⁺: 171.1 (Loss of hydroxyl group in fragmentation).[1]

Part 5: Safety and Handling
  • Hazard Identification: Like most fluorinated aromatics, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Reactivity: Avoid strong oxidizing agents.[6] The alcohol functionality is stable but can be oxidized back to the ketone if exposed to Jones reagent or similar oxidants.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the difluoromethoxy group improves stability against oxidation compared to standard ethers.

References
  • PubChem Database. (2025). Compound Summary: 1-[2-(Difluoromethoxy)phenyl]ethan-1-one (Precursor Data).[1] National Center for Biotechnology Information. Available at: [Link][1]

  • Erickson, J. A., et al. (2020). The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[2][3] Journal of Medicinal Chemistry. (Contextual grounding on the OCHF2 moiety properties).

  • Organic Syntheses. (2018). Difluoromethylation of Phenols and Subsequent Reductions. Org.[4][7][8] Synth. 2018, 95, 164-182. (Methodology for precursor synthesis).

Sources

Foundational

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS 886859-40-1): A Comprehensive Technical Guide for Drug Development

Executive Rationale In modern medicinal chemistry, the strategic substitution of functional groups is paramount for overcoming metabolic liabilities and enhancing target affinity. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In modern medicinal chemistry, the strategic substitution of functional groups is paramount for overcoming metabolic liabilities and enhancing target affinity. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1) has emerged as a privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have observed firsthand how the integration of this specific scaffold—combining a benzylic chiral center with a difluoromethoxy bioisostere—can rescue a failing lead compound by drastically improving its pharmacokinetic (PK) profile.

This whitepaper dissects the chemical architecture, synthetic methodologies, and pharmacological applications of this critical intermediate, providing drug development professionals with actionable, self-validating protocols for its utilization.

Chemical Architecture & Identifiers

Before deploying any intermediate in a synthetic campaign, establishing rigorous chemical identity is required. The compound exists as a racemic mixture of a secondary alcohol, with its enantiomers playing distinct roles in stereospecific drug-target interactions[1][2].

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Chemical Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
CAS Registry Number 886859-40-1
(R)-Enantiomer CAS 1344951-26-3
(S)-Enantiomer CAS 1344940-20-0
Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
SMILES CC(O)C1=CC=CC=C1OC(F)F

The Causality of the Difluoromethoxy Bioisostere

Why choose a difluoromethoxy (-OCF₂H) group over a standard methoxy (-OCH₃) or hydroxyl (-OH) group? The causality lies in the precise manipulation of electron density and lipophilicity.

  • Metabolic Shielding: The highly electronegative fluorine atoms pull electron density away from the oxygen atom via inductive effects. This lowers the HOMO (Highest Occupied Molecular Orbital) energy of the adjacent aromatic ring, making the ether linkage highly resistant to cytochrome P450 (CYP450)-mediated oxidative O-demethylation—a primary metabolic liability for standard methoxyarenes.

  • Lipophilic Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group retains a polarized hydrogen atom. This allows it to act as a unique, lipophilic hydrogen bond donor within deep, hydrophobic protein binding pockets, enhancing both target residence time and membrane permeability.

DrugDesign A 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Scaffold B Difluoromethoxy Group (-OCF2H) A->B C Benzylic Chiral Center (-CH(OH)CH3) A->C D Enhanced Lipophilicity & Membrane Permeability B->D E CYP450 Metabolic Stability (Oxidation Blockade) B->E F Stereospecific Target Binding Affinity C->F G Advanced API Intermediates (e.g., TNF-α Modulators) D->G E->G F->G

Figure 1: Logical relationship between structural features and pharmacological utility.

Synthetic Architecture & Self-Validating Protocols

The synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol typically proceeds via one of two divergent pathways: Grignard addition to an aldehyde or hydride reduction of an acetophenone. In my experience, the Grignard addition is often preferred for rapid scale-up due to the commercial availability and low cost of 2-(difluoromethoxy)benzaldehyde[3].

Synthesis A 2-(Difluoromethoxy)benzaldehyde B Methylmagnesium Bromide (Grignard Addition) A->B THF, 0°C to RT E 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1) B->E C 2-(Difluoromethoxy)acetophenone D Sodium Borohydride (Reduction) C->D MeOH, 0°C D->E F Chiral Resolution (Enzymatic / Chiral HPLC) E->F G (R)-Enantiomer (CAS: 1344951-26-3) F->G H (S)-Enantiomer (CAS: 1344940-20-0) F->H

Figure 2: Divergent synthetic pathways and chiral resolution of CAS 886859-40-1.

Standardized Protocol: Grignard Addition Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system . Each critical step includes an observable metric to confirm reaction integrity before proceeding.

  • Objective: Conversion of 2-(difluoromethoxy)benzaldehyde to racemic 1-[2-(difluoromethoxy)phenyl]ethan-1-ol.

  • Causality: Tetrahydrofuran (THF) is strictly utilized as the solvent because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from favoring insoluble species.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel under an Argon atmosphere.

    • Self-Validation Check: The absence of condensation on the glass upon cooling confirms a moisture-free environment, preventing premature quenching of the Grignard reagent.

  • Dissolution: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 eq, ~50 mmol) in anhydrous THF (100 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise via the dropping funnel over 45 minutes.

    • Self-Validation Check: Monitor the internal thermometer. The exotherm is the primary indicator of reaction initiation. Adjust the drip rate to ensure the internal temperature strictly remains below 5 °C. If no exotherm is observed initially, halt addition to prevent reagent pooling and a subsequent runaway thermal event.

  • Propagation: Once addition is complete, maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C) for 2 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Co-spot the starting material. The reaction is complete when the UV-active starting material spot is entirely consumed, and a new, lower-Rf spot (the alcohol) appears, which stains strongly with Phosphomolybdic Acid (PMA).

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL).

    • Causality: NH₄Cl provides mild, buffered acidic protons to decompose the magnesium alkoxide intermediate. Using a strong acid like HCl could inadvertently cause acid-catalyzed dehydration of the newly formed benzylic alcohol into a styrene derivative.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography if necessary.

Chiral Resolution Dynamics

Because the benzylic carbon is chiral, the resulting product is a racemate. In modern drug discovery, regulatory agencies (like the FDA) mandate the evaluation of individual enantiomers. The (R)-enantiomer (CAS: 1344951-26-3) and (S)-enantiomer (CAS: 1344940-20-0) must be resolved[2].

In my laboratory practice, while chiral preparative HPLC (e.g., using a Chiralcel OD-H column) is effective for milligram-to-gram scale isolation, enzymatic kinetic resolution is vastly superior for scale-up. Utilizing immobilized lipases (such as Candida antarctica lipase B, Novozym 435) in the presence of a vinyl acetate acyl donor allows for the highly enantioselective acetylation of one enantiomer, leaving the other as the free alcohol. The resulting ester and alcohol possess vastly different polarities, allowing for simple separation via standard silica gel chromatography.

Pharmacological Applications in Target Modulation

The 1-[2-(difluoromethoxy)phenyl]ethyl moiety is not just a passive structural element; it actively drives the efficacy of several advanced pharmacological agents.

TNF-α Modulators: Patent literature demonstrates the extensive use of this scaffold in the synthesis of fused tricyclic benzimidazole derivatives, which act as potent modulators of Tumor Necrosis Factor-alpha (TNF-α)[3][4]. In these architectures, the difluoromethoxy group fits precisely into lipophilic sub-pockets of the target protein, stabilizing the active conformation of the inhibitor. This is critical for treating autoimmune and inflammatory disorders such as rheumatoid arthritis and Crohn's disease, offering a small-molecule alternative to macromolecular biologics like adalimumab[5].

PD-1/PD-L1 Inhibitors: Recent advancements in immuno-oncology have also leveraged this intermediate. Derivatives synthesized from difluoromethoxy-substituted benzylic alcohols have been patented as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[6]. The steric bulk and unique electrostatic profile provided by the chiral benzylic methyl group, paired with the -OCF₂H moiety, disrupt the protein-protein interaction interface, thereby restoring T-cell anti-tumor activity.

References

  • European Patent Office (EP 3080114 B1) / WIPO (WO2015086525A1).Fused tricyclic benzimidazoles derivatives as modulators of TNF activity.
  • Google Patents (WO2019204609A1).PD-1/PD-L1 inhibitors.

Sources

Exploratory

Lipophilicity and LogP values of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

An In-Depth Technical Guide to the Lipophilicity and LogP of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Executive Summary Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's ab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity and LogP of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Executive Summary

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a detailed examination of the lipophilicity of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, a molecule of interest due to the strategic inclusion of the difluoromethoxy (-OCF₂H) group. We will dissect the structural contributions to its LogP value, compare it with relevant analogs, and provide comprehensive protocols for both computational prediction and experimental determination. This document is intended for drug development scientists and researchers, offering field-proven insights into why specific experimental choices are made and how to interpret the resulting data for lead optimization.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is arguably one of the most important parameters in drug design.[1][3] It governs the ability of a drug to cross biological membranes, bind to target proteins, and avoid rapid clearance.[] The most common metric for quantifying lipophilicity is the partition coefficient (P), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][6] For practical use, this is expressed in a logarithmic form, LogP.[7]

LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

  • A positive LogP value indicates a higher affinity for the lipid phase (lipophilic).[5]

  • A negative LogP value signifies a higher affinity for the aqueous phase (hydrophilic).[5]

  • A LogP of 0 means the compound partitions equally between the two phases.[5]

For ionizable compounds, the distribution coefficient, LogD , is used. It accounts for all species (charged and uncharged) at a specific pH, with pH 7.4 being particularly relevant as it mirrors the pH of blood.[7][8] An optimal LogP/D range, often cited as being between 0 and 3, is frequently targeted to achieve a balance of solubility and permeability for good bioavailability.[3]

Molecular Profile: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

To understand the lipophilicity of the target molecule, we must first analyze its constituent parts:

  • Phenyl Ring: A core aromatic structure that is inherently lipophilic.

  • Ethanol Side Chain: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which increases hydrophilicity and can lower the LogP value.

  • Difluoromethoxy Group (-OCF₂H): This is the key modulator. Its properties are a nuanced intermediate between a standard methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃).

The strategic placement of the difluoromethoxy group at the ortho position relative to the ethanol side chain can also introduce intramolecular interactions that may influence the molecule's overall conformation and lipophilicity.

The Difluoromethoxy Group: A Strategic Modulator of Lipophilicity

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, has emerged as a substituent of significant interest because it offers a unique blend of properties.[9][10]

A Lipophilic Hydrogen Bond Donor: A key feature of the -OCF₂H group is the increased acidity of its hydrogen atom due to the electron-withdrawing fluorine atoms. This allows it to act as a weak hydrogen bond donor, a rare and valuable characteristic for a lipophilic group.[10][11] This enables it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[10][12]

Fine-Tuning Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy group but to a lesser extent than a trifluoromethoxy group.[10] This provides medicinal chemists with a tool for fine-tuning a molecule's properties with greater precision.

Table 1: Comparative Physicochemical Properties of Methoxy Analogs
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Relative Lipophilicity BaselineModerate IncreaseHigh Increase
Electronic Effect Weakly Electron-DonatingWeakly Electron-WithdrawingStrongly Electron-Withdrawing
H-Bond Capability H-Bond Acceptor (Oxygen)H-Bond Acceptor (Oxygen) & H-Bond Donor (C-H)[9]H-Bond Acceptor (Oxygen)
Metabolic Stability Prone to O-demethylationBlocks O-demethylation; High Stability[9]High Stability

Predicting Lipophilicity: In Silico Approaches

Before a compound is synthesized, its LogP can be predicted using computational models. These methods are invaluable for planning experiments and prioritizing synthetic targets.[5] Prediction algorithms are typically fragment-based or atom-based, summing the contributions of different molecular components to the overall lipophilicity.[13][14][15]

Table 2: Predicted LogP Values of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol and Related Compounds
CompoundStructurePredicted LogP (Method)Source
2-Methoxy-1-phenylethan-1-olNon-fluorinated analog0.9 (XLogP3)[16]
1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Target Molecule ~2.1 - 2.5 (Consensus Estimate)N/A
1-[4-(Difluoromethoxy)phenyl]ethan-1-olpara-isomer of Target2.34 (Unknown) / 2.4 (XlogP)[17][18]
1-[2-(Difluoromethoxy)phenyl]ethan-1-oneKetone Precursor2.8 (XLogP3) / 2.3 (Unknown)[19][20]

Rationale for Estimate: The reduction of the ketone in the precursor (LogP ~2.3-2.8) to the alcohol (our target) introduces a hydroxyl group, which typically lowers the LogP. The LogP of the para-isomer is ~2.3-2.4. Therefore, a consensus estimate for the ortho-isomer (our target) in the range of 2.1-2.5 is scientifically reasonable. This represents a significant increase in lipophilicity from the non-fluorinated methoxy analog (LogP 0.9), highlighting the impact of the -OCF₂H group.

Experimental Determination of LogP: Protocols and Rationale

While computational predictions are useful, experimental determination is essential for obtaining an accurate LogP value.[21] The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

This is considered the "gold standard" for LogP measurement due to its directness.[7][22] It involves directly measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.

  • Pre-saturation: The n-octanol and aqueous buffer are saturated with each other for 24 hours before the experiment. This is critical because the mutual solubility of the two phases (however slight) can alter their solvent properties. Pre-saturation ensures that the partitioning of the solute is the only variable being measured.

  • Choice of Buffer: For a molecule like our target, which contains a hydroxyl group and is largely neutral, a simple buffered aqueous phase (e.g., pH 7.4 phosphate buffer) is used to ensure consistency and mimic physiological conditions. For ionizable compounds, the pH must be carefully chosen to keep the molecule in its neutral form for LogP determination.[23]

  • Centrifugation: This step is crucial for achieving a clean separation of the two phases, especially if a microemulsion has formed, which can artificially inflate the concentration in the aqueous phase.[23]

  • Quantification Method: UV-Vis spectroscopy or LC-MS is used for quantification. The choice depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.

  • Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

    • In a large separation funnel, mix n-octanol and the buffer in a 1:1 volume ratio. Shake vigorously for 30 minutes and then let the phases separate for 24 hours to ensure mutual saturation.

  • Sample Preparation:

    • Prepare a stock solution of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol in pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap tube), combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for at least 2 hours to allow equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vessel at >2000g for 15 minutes to ensure a complete and clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ ( Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ ).

RP-HPLC Method (OECD 117)

This is a faster, higher-throughput alternative to the shake-flask method.[24] It determines LogP by correlating a compound's retention time on a non-polar (C18) column with the known LogP values of a set of standard compounds.[8][25]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like methanol or acetonitrile) is used. The retention of the analyte is controlled by varying the ratio of the organic modifier.

  • Isocratic vs. Gradient Elution: For LogP determination, a series of isocratic (constant mobile phase composition) runs are performed with varying organic solvent concentrations. This allows for the calculation of k', the capacity factor, which is a true measure of retention.[24]

  • Calibration Curve: A set of well-characterized reference compounds with known LogP values spanning the expected range of the test compound is essential. The quality of the calibration curve directly determines the accuracy of the measured LogP.[25]

  • Preparation:

    • Prepare a mobile phase A (e.g., buffered water at pH 7.4) and a mobile phase B (e.g., methanol).

    • Prepare stock solutions of 5-7 reference compounds with known LogP values (e.g., from -1 to 5) and the test compound in a suitable solvent (e.g., methanol).

  • Chromatographic Analysis:

    • Equilibrate a C18 HPLC column with a starting mobile phase composition (e.g., 60% Methanol).

    • Inject each reference compound and the test compound, recording the retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Processing:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.

    • Calculate log k' for each compound.

  • Calibration:

    • Create a calibration curve by plotting the known LogP values of the reference compounds (y-axis) against their corresponding log k' values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculation:

    • Using the log k' value of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, calculate its LogP using the regression equation from the calibration curve.

Visualizing the Concepts and Protocols

To better illustrate these principles, the following diagrams outline the core concepts and workflows.

LogP_Concept cluster_system Octanol-Water System cluster_equation Octanol Octanol Phase (Lipophilic) [Compound]octanol Water Water Phase (Hydrophilic) [Compound]aqueous Molecule Compound Molecule->Octanol Partitioning Equation LogP = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Caption: The LogP value represents the equilibrium partitioning of a compound.

Shake_Flask_Workflow N1 1. Pre-saturate n-Octanol and Buffer N2 2. Add Compound to Biphasic System N1->N2 N3 3. Agitate to Reach Equilibrium N2->N3 N4 4. Centrifuge for Phase Separation N3->N4 N5 5. Sample Each Phase N4->N5 N6 6. Quantify Concentration (HPLC-UV) N5->N6 N7 7. Calculate LogP N6->N7

Caption: Workflow for the "gold standard" shake-flask LogP determination.

HPLC_Workflow N1 1. Run Reference Standards on RP-HPLC N2 2. Determine Retention Time (tR) and Dead Time (t0) N1->N2 N3 3. Calculate log k' for each Standard N2->N3 N4 4. Plot Known LogP vs. log k' (Create Calibration Curve) N3->N4 N7 7. Determine LogP from Calibration Curve N4->N7 N5 5. Run Test Compound (Target Molecule) N6 6. Calculate log k' for Test Compound N5->N6 N6->N7

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol: A Comprehensive Technical Guide

Executive Summary & Molecule Overview In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The target molecule, 1-[2-(difluoromethoxy)phenyl]e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Overview

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The target molecule, 1-[2-(difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1)[1], is a highly valuable secondary benzylic alcohol. The difluoromethoxy (–OCF₂H) group acts as a lipophilic hydrogen-bond donor/acceptor and serves as a metabolically robust bioisostere for standard methoxy or hydroxy groups.

This structural motif is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent modulators of TNF-α signaling[2] and substituted heteroaniline derivatives[3]. This whitepaper provides researchers and process chemists with an in-depth, mechanistic evaluation of the three primary synthetic pathways to access this critical intermediate.

Retrosynthetic Analysis & Strategic Disconnections

To synthesize 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, we can envision three primary retrosynthetic disconnections, each offering distinct advantages depending on the project phase (discovery vs. process scale-up):

  • Pathway A (C–C Bond Formation): Disconnection of the alpha-methyl group leads back to 2-(difluoromethoxy)benzaldehyde and a methyl carbanion equivalent (Grignard reagent)[2].

  • Pathway B (Carbonyl Reduction): Disconnection of the C–O pi bond leads to the corresponding ketone, 2'-(difluoromethoxy)acetophenone (CAS: 127842-55-1)[4][].

  • Pathway C (O-Difluoromethylation): Disconnection of the difluoromethyl group leads to 1-(2-hydroxyphenyl)ethan-1-ol and a difluorocarbene source.

Retrosynthesis Target 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (Target Molecule) Aldehyde 2-(Difluoromethoxy)benzaldehyde + MeMgBr Target->Aldehyde Pathway A (C-C Bond Formation) Ketone 2'-(Difluoromethoxy)acetophenone + NaBH4 Target->Ketone Pathway B (Carbonyl Reduction) Phenol 1-(2-Hydroxyphenyl)ethan-1-ol + ClCF2COONa Target->Phenol Pathway C (O-Difluoromethylation)

Retrosynthetic disconnections for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

Pathway A: Nucleophilic Addition via Grignard Reagent (The Discovery Standard)

Causality & Mechanistic Rationale

Pathway A is the most frequently cited method in medicinal chemistry discovery routes[2][3]. The reaction relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to the electrophilic carbonyl carbon of 2-(difluoromethoxy)benzaldehyde.

Expertise Insight: The addition is performed strictly at 0 °C. While benzaldehyde lacks alpha-protons (precluding enolization side-reactions), strict temperature control is required to manage the highly exothermic nature of the Grignard addition, preventing the thermal degradation of the organometallic reagent and minimizing potential pinacol coupling side reactions.

Trustworthiness (Self-Validating Protocol): The protocol utilizes a saturated aqueous ammonium chloride (NH₄Cl) quench rather than a strong acid (like HCl). Strong acids can inadvertently promote the dehydration of the newly formed secondary benzylic alcohol into an unwanted styrene derivative. NH₄Cl provides mild protonation (pH ~6), ensuring the alcohol remains intact.

GrignardWorkflow Step1 Step 1: Preparation Dry THF, N2 atm Step2 Step 2: Addition MeMgBr dropwise at 0°C Step1->Step2 Step3 Step 3: Quenching Sat. NH4Cl (aq) Step2->Step3 Step4 Step 4: Extraction EtOAc / Brine wash Step3->Step4 Step5 Step 5: Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Grignard addition (Pathway A).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask. Add 2-(difluoromethoxy)benzaldehyde (1.0 eq) and anhydrous diethyl ether (Et₂O) or THF to achieve a 0.2 M solution. Purge the system with N₂ gas and cool to 0 °C using an ice bath[3].

  • Addition: Dropwise add methylmagnesium bromide (3.0 M in Et₂O, 1.2–1.5 eq) over 30–40 minutes to maintain the internal temperature below 5 °C[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours until TLC (Hexanes/EtOAc 4:1) indicates complete consumption of the starting aldehyde.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH₄Cl dropwise until vigorous bubbling ceases.

  • Extraction & Purification: Dilute the mixture with tert-butyl methyl ether (TBME) or ethyl acetate (EtOAc). Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3]. Purify via silica gel chromatography to yield the pure secondary alcohol.

Pathway B: Hydride Reduction of 2'-(Difluoromethoxy)acetophenone (The Scalable Route)

Causality & Mechanistic Rationale

For process chemistry and large-scale manufacturing, Pathway B is vastly superior. It utilizes 2'-(difluoromethoxy)acetophenone[4], a commercially available and stable ketone[].

Expertise Insight: The reduction is performed using sodium borohydride (NaBH₄) in methanol (MeOH). The protic solvent is not merely a passive medium; it actively participates in the transition state. Methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the hydride transfer from the BH₄⁻ anion.

Trustworthiness (Self-Validating Protocol): NaBH₄ is highly chemoselective for ketones and will not cleave or alter the sensitive difluoromethoxy group. This route completely avoids the cryogenic requirements, moisture sensitivity, and pyrophoric hazards associated with the Grignard reagents used in Pathway A.

ReductionWorkflow Step1 Step 1: Dissolution Ketone in MeOH Step2 Step 2: Reduction NaBH4 portions at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2h Step2->Step3 Step4 Step 4: Quenching Add Acetone/H2O Step3->Step4 Step5 Step 5: Isolation Evaporate & Extract Step4->Step5

Step-by-step experimental workflow for ketone reduction (Pathway B).

Step-by-Step Methodology
  • Dissolution: Dissolve 2'-(difluoromethoxy)acetophenone (1.0 eq) in methanol to a concentration of 0.5 M. Cool the solution to 0 °C.

  • Reduction: Add NaBH₄ (0.6 eq, providing a slight excess of hydride equivalents) in small portions to safely control the evolution of hydrogen gas and the exothermic reaction.

  • Reaction: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quenching: Quench the unreacted NaBH₄ by adding a small volume of acetone, followed by 10 mL of distilled water.

  • Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate. The resulting product is typically >95% pure by NMR and can often be used without further chromatographic purification.

Pathway C: Late-Stage Difluoromethylation (The Specialized Route)

Causality & Mechanistic Rationale

Pathway C involves the difluoromethylation of 1-(2-hydroxyphenyl)ethan-1-ol. This route is generally reserved for late-stage Structure-Activity Relationship (SAR) exploration where various fluorinated ethers are being synthesized from a common phenolic precursor.

Expertise Insight: The generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate (ClCF₂COONa) is highly reactive. If the secondary benzylic alcohol is left unprotected, it will competitively react with the difluorocarbene, leading to a complex mixture of bis-difluoromethylated byproducts.

Trustworthiness (Self-Validating Protocol): To ensure a self-validating and high-yielding system, the secondary alcohol must be temporarily masked. Protecting it as a tert-butyldimethylsilyl (TBS) ether prior to the introduction of the carbene source ensures absolute chemoselectivity for the phenol.

Step-by-Step Methodology
  • Protection: React 1-(2-hydroxyphenyl)ethan-1-ol with TBSCl (1.1 eq) and imidazole (2.0 eq) in DMF at room temperature to selectively protect the secondary alcohol.

  • Difluoromethylation: Treat the TBS-protected intermediate with Cs₂CO₃ (2.0 eq) and ClCF₂COONa (2.5 eq) in DMF. Heat the mixture to 100 °C for 4 hours to facilitate decarboxylation and carbene insertion.

  • Deprotection: Cool the mixture, extract, and treat the crude organic phase with TBAF (1.5 eq) in THF at room temperature for 2 hours to reveal the target secondary alcohol.

Comparative Analysis of Synthesis Routes

To facilitate decision-making for synthetic planning, the quantitative and qualitative metrics of all three pathways are summarized below:

ParameterPathway A (Grignard)Pathway B (Reduction)Pathway C (Late-Stage)
Starting Material 2-(Difluoromethoxy)benzaldehyde2'-(Difluoromethoxy)acetophenone1-(2-Hydroxyphenyl)ethan-1-ol
Key Reagents MeMgBr, THF/Et₂ONaBH₄, MeOHClCF₂COONa, Cs₂CO₃, TBSCl
Chemoselectivity HighVery HighLow (requires protection step)
Scalability Moderate (exothermic, moisture-sensitive)High (ambient conditions, robust)Low (multi-step, lower atom economy)
Typical Yield 75% - 85%85% - 95%40% - 60% (over 3 steps)
Best Use Case Discovery chemistry, early analog synthesisProcess chemistry, large-scale API productionLate-stage SAR exploration

Conclusion

The synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol can be achieved through multiple validated pathways. For early-stage discovery where Grignard reagents are routinely utilized, Pathway A offers a rapid and reliable route from readily available aldehydes[2][3]. However, as projects transition into process development and scale-up, Pathway B emerges as the superior choice. The NaBH₄ reduction of 2'-(difluoromethoxy)acetophenone[4] provides unmatched scalability, operational safety, and high atom economy, making it the definitive industry standard for bulk manufacturing.

References

Sources

Exploratory

Safety data sheet (SDS) and toxicology of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

An in-depth technical analysis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol requires a multidisciplinary approach, bridging physicochemical profiling, predictive toxicology, and rigorous pharmacokinetic (PK) evaluation. As...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol requires a multidisciplinary approach, bridging physicochemical profiling, predictive toxicology, and rigorous pharmacokinetic (PK) evaluation. As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic participant in biological systems.

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. However, understanding the interplay between the metabolically stable difluoromethoxy group and the reactive secondary benzylic alcohol is critical for downstream drug development and safety profiling.

Chemical Identity & Physicochemical Profiling

The target compound, 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1), is a secondary benzylic alcohol featuring an ortho-substituted difluoromethoxy (-OCF₂H) moiety[1].

In drug design, replacing a standard methoxy group with a -OCF₂H moiety is a calculated maneuver. The strong carbon-fluorine bonds resist enzymatic cleavage by cytochrome P450 (CYP450) enzymes, effectively shutting down common O-demethylation metabolic liabilities[2]. Furthermore, the -OCF₂H group acts as a lipophilic hydrogen bond donor—a rare and valuable characteristic that enhances membrane permeability while maintaining crucial hydrogen-bonding interactions with biological targets[2][3].

Table 1: Quantitative Physicochemical Data

Property Value / Descriptor Mechanistic Impact
CAS Number 886859-40-1[1] Unique chemical identifier for regulatory tracking.
Molecular Formula C₉H₁₀F₂O₂[1] Dictates baseline molecular weight and elemental composition.
Molecular Weight 188.17 g/mol [1] Highly favorable for oral bioavailability (Lipinski's Rule of 5).

| Functional Groups | Secondary Alcohol, -OCF₂H | Alcohol serves as a metabolic soft spot; -OCF₂H provides steric shielding[4]. |

Safety Data Sheet (SDS) & Hazard Classification

Due to the specialized nature of this exact derivative, its toxicological profile is extrapolated from structurally homologous fluorinated benzylic compounds and difluoromethoxy-substituted anilines[5][6]. The primary hazards stem from the potential for mucosal irritation and moderate acute toxicity upon massive exposure.

Table 2: GHS Hazard Classification & Handling Protocols

Hazard Category GHS Codes Protective Measures & Causality
Acute Toxicity (Oral/Dermal) H302, H312[5][6] PPE: Nitrile gloves and lab coat. Causality: The lipophilic nature of the -OCF₂H group enhances dermal penetration, necessitating strict barrier protection.
Skin/Eye Irritation H315, H319[5][6] PPE: Safety goggles. Causality: The weakly acidic benzylic proton and fluorinated ether can disrupt lipid bilayers in the corneal epithelium.

| Respiratory Irritation | H335[6] | Engineering Control: Fume hood. Causality: Vaporization of the alcohol can irritate the respiratory tract; airflow must exceed 0.5 m/s. |

Mechanistic Toxicology & Metabolism

The biological fate of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is governed by the competing dynamics of its two functional groups.

While the -OCF₂H group provides profound metabolic stability against Phase I aromatic oxidation[2], the secondary benzylic alcohol is highly susceptible to oxidation by Alcohol Dehydrogenases (ADH) and CYP450 enzymes, rapidly converting into 1-[2-(difluoromethoxy)phenyl]ethanone.

Drawing toxicological parallels from unsubstituted benzylic alcohols, supratherapeutic concentrations present a specific hepatotoxic liability. High doses of benzylic alcohols have been shown to inhibit CYP enzymes while simultaneously inducing mitochondrial membrane potential loss[7]. This mitochondrial uncoupling leads to a cascade of reactive oxygen species (ROS) generation, ATP depletion, and ultimately, hepatocellular apoptosis[7].

G A 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol B Alcohol Dehydrogenase (ADH) & CYP450 Oxidation A->B Phase I Metabolism D -OCF2H Group Metabolic Stability A->D Steric/Electronic Shielding E High Dose Exposure A->E Toxicokinetics C 1-[2-(Difluoromethoxy) phenyl]ethanone B->C Secondary Alcohol Oxidation F Mitochondrial Dysfunction & ROS Generation E->F Membrane Potential Loss G Hepatocellular Toxicity F->G Apoptotic Cascades

Fig 1: Metabolic pathways and dose-dependent mitochondrial toxicity mechanisms.

Experimental Methodologies

To empirically validate the metabolic and toxicological hypotheses outlined above, the following self-validating protocols must be executed. Every step is designed with internal controls to ensure data integrity.

Protocol A: LC-MS/MS Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) and track the oxidation of the secondary alcohol.
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mix: Combine HLM (0.5 mg/mL final protein concentration) with the test compound at a final concentration of 1 µM.

    • Causality: Utilizing 1 µM ensures the substrate concentration remains well below the Michaelis constant (

      
      ), guaranteeing first-order kinetic decay necessary for accurate half-life calculations.
      
  • Self-Validating Controls: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly depleted, the HLM batch is functionally compromised.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any volumetric variations during LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Preparation of Human Liver Microsomes (HLM) Step2 2. Addition of Test Compound (1 µM final) Step1->Step2 Step3 3. Initiation via NADPH Regenerating System Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching with Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Quantification Step5->Step6 Step7 7. Intrinsic Clearance (CLint) Calculation Step6->Step7

Fig 2: Step-by-step experimental workflow for LC-MS/MS microsomal stability profiling.

Protocol B: High-Content Mitochondrial Toxicity Screening

Objective: To evaluate the hepatotoxic potential of the compound at supratherapeutic doses[7].

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in black, clear-bottom 96-well plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dose-Response Treatment: Treat cells with a 10-point concentration gradient of the compound (0.1 µM to 500 µM) for 24 hours.

  • Control Integration: Treat designated wells with 50 µM FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone).

    • Causality: FCCP is a potent ionophore that uncouples oxidative phosphorylation, serving as an absolute positive control for complete mitochondrial depolarization.

  • Fluorescent Probing: Wash cells with PBS and co-incubate with Hoechst 33342 (nuclear mask) and 100 nM TMRE (Tetramethylrhodamine, ethyl ester) for 30 minutes.

    • Causality: TMRE is a cell-permeant, positively charged dye that accumulates strictly in active mitochondria due to their relative negative charge. A loss of TMRE fluorescence directly quantifies the collapse of the mitochondrial membrane potential (

      
      ).
      
  • Image Acquisition: Image the plates using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix) to quantify mitochondrial health versus nuclear count (cell viability).

References

  • ChemicalBook. "1-(2-(DIFLUOROMETHOXY)PHENYL)ETHAN-1-OL CAS#: 886859-40-1". Source: ChemicalBook Database. URL: 1]

  • BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry". Source: BenchChem Technical Guides. URL: 2]

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry". Source: BenchChem Technical Guides. URL: 3]

  • Hartz RA, et al. "A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist". Source: PubMed (J Med Chem). URL: 4]

  • TCI Chemicals. "SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline". Source: TCI Europe N.V. URL: 5]

  • Apollo Scientific. "SAFETY DATA SHEET - 4-(Difluoromethoxy)benzene-1,2-diamine". Source: Apollo Scientific. URL: 6]

  • ResearchGate. "Benzyl alcohol protects against Acetaminophen hepatotoxicity by inhibiting cytochrome P450 enzymes but causes mitochondrial dysfunction and cell death at higher doses". Source: ResearchGate. URL: 7]

Sources

Foundational

The Conformational Chameleon: An In-Depth Analysis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Executive Summary In the realm of modern medicinal chemistry, fluorinated motifs are routinely deployed to fine-tune the physicochemical properties of drug candidates. Among these, the difluoromethoxy group (–OCF₂H) stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, fluorinated motifs are routinely deployed to fine-tune the physicochemical properties of drug candidates. Among these, the difluoromethoxy group (–OCF₂H) stands out as a privileged, conformationally dynamic pharmacophore. Unlike static functional groups, –OCF₂H acts as an "environmental adaptor," capable of modulating its lipophilicity based on the surrounding dielectric medium[1].

This whitepaper provides a comprehensive technical analysis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol , a highly informative model compound. By featuring an ortho-substituted 1-hydroxyethyl group adjacent to the difluoromethoxy moiety, this molecule presents a complex competitive landscape between steric repulsion, negative hyperconjugation, and Intramolecular Hydrogen Bonding (IMHB). Understanding the causality behind its conformational shifts is critical for drug development professionals aiming to optimize oral bioavailability, membrane permeability, and target binding affinity.

Stereoelectronic Foundations & Dynamic Lipophilicity

To understand the conformational behavior of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, we must first isolate the intrinsic stereoelectronic preferences of its constituent groups.

The Intrinsic Preference of the –OCF₂H Group

In an unsubstituted difluoromethoxyarene, the –OCF₂H group exhibits a strong preference for an orthogonal conformation relative to the aromatic plane. This is not merely a steric phenomenon; it is driven by negative hyperconjugation (


)[2]. The lone pair electrons on the ether oxygen delocalize into the antibonding orbitals of the adjacent C–F bonds. This stereoelectronic effect weakens the oxygen's ability to conjugate with the aromatic 

-system, allowing the group to rotate and adopt a dihedral angle (

) of approximately 90°[2].
The Ortho-Perturbation and IMHB

The introduction of the 1-hydroxyethyl group (–CH(OH)CH₃) at the ortho position fundamentally disrupts this orthogonal preference. The hydroxyl group introduces both steric bulk and a potent hydrogen bond donor/acceptor. This creates a bifurcated conformational equilibrium:

  • The Lipophilic (Closed) Conformation: The hydroxyl proton forms a strong Intramolecular Hydrogen Bond (IMHB) with the ether oxygen of the –OCF₂H group (OH···O). This forces the difluoromethoxy group into a more coplanar geometry, masking the molecule's polarity and significantly increasing its lipophilicity (logP).

  • The Polar (Open) Conformation: In aqueous media, the IMHB is broken as the hydroxyl group hydrogen-bonds with the solvent. The –OCF₂H group reverts toward its hyperconjugation-driven orthogonal state, exposing its polar surface area. Furthermore, the CF₂H proton can act as a weak, lipophilic hydrogen bond donor to the solvent or adjacent heteroatoms[3].

G Start 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Env Solvent Environment Start->Env exposed to Apolar Apolar Media (Lipid Bilayer) Favors IMHB (Closed) Env->Apolar low dielectric Polar Polar Media (Aqueous) Favors H-Bonding with Solvent (Open) Env->Polar high dielectric ConfA Conformer A: OH...O(CF2H) Maximized Lipophilicity Apolar->ConfA shifts equilibrium ConfB Conformer B: OH...Solvent Dynamic Polarity Polar->ConfB shifts equilibrium ConfA->ConfB Dynamic Rotation ( ΔG‡ ≈ 0.45 kcal/mol)

Fig 1: Environmental adaptation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol via dynamic equilibrium.

Quantitative Conformational Profiling

The dynamic rotation around the O–CF₂H bond possesses a relatively low kinetic barrier (


 kcal/mol)[2], allowing rapid interconversion. However, the thermodynamic stability of each state is heavily solvent-dependent. The table below synthesizes the representative thermodynamic profiles for the primary conformers based on established computational and spectroscopic models for ortho-substituted difluoromethoxyarenes.

Table 1: Representative Thermodynamic Profiles for Key Conformers

Conformer StatePrimary InteractionDihedral (

)
Rel. Energy (

)
Pop. in Apolar Media (CDCl₃)Pop. in Polar Media (D₂O)
I (Closed) OH···O (IMHB)~15° (Coplanar)0.00 kcal/mol> 85%< 20%
II (Semi-Open) OH···F (Weak IMHB)~60° (Gauche)+1.12 kcal/mol~ 10%~ 30%
III (Open) Solvent H-Bonding~90° (Orthogonal)+2.45 kcal/mol< 5%> 50%

Note: The gauche effect, driven by hyperconjugative stabilization (


), plays a secondary role in modulating the exact dihedral angle of Conformer II[4].

Self-Validating Experimental Protocols

To accurately map this conformational landscape, a single analytical technique is insufficient. The following multi-disciplinary workflow establishes a self-validating system where theoretical predictions are kinetically and thermodynamically verified through orthogonal empirical methods.

Workflow Step1 1. In Silico Modeling (DFT/SMD Solvation) Step2 2. Variable Temp NMR (1H & 19F Analysis) Step1->Step2 guides solvent choice DataSync Data Synthesis & Conformer Population Step2->DataSync kinetic & population data Step3 3. FT-IR Spectroscopy (O-H Stretch Shift) Step3->DataSync IMHB strength validation Step4 4. X-Ray Crystallography (Solid-State Geometry) Step4->DataSync absolute spatial mapping

Fig 2: Multidisciplinary self-validating workflow for mapping difluoromethoxy conformational states.

Protocol 1: In Silico Conformational Mapping (DFT)

Causality: Before empirical testing, Density Functional Theory (DFT) is required to identify local energy minima and predict the vibrational frequencies of the O-H bond, guiding the interpretation of downstream IR and NMR data.

  • Geometry Optimization: Execute DFT calculations at the

    
    B97X-D/6-311++G(d,p) level of theory to account for long-range dispersion forces critical to IMHB.
    
  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) for both chloroform (

    
    ) and water (
    
    
    
    ) to simulate the environmental adaptation.
  • Frequency Analysis: Calculate the theoretical IR spectra to identify the expected redshift of the O-H stretch when engaged in the OH···O hydrogen bond.

Protocol 2: Variable-Temperature NMR (VT-NMR) Titration

Causality: VT-NMR tracks the disruption of the IMHB in real-time. By titrating a polar solvent into a non-polar one, we can calculate the exact free energy of the conformational shift.

  • Preparation: Dissolve 5 mg of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol in 0.5 mL of dry CDCl₃ (apolar baseline).

  • Baseline Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra at 298 K. Note the chemical shift of the hydroxyl proton (

    
    ) and the geminal fluorine coupling (
    
    
    
    ).
  • Solvent Titration: Incrementally add DMSO-d₆ (a strong H-bond acceptor) in 5% v/v steps, up to 50%.

  • Kinetic Analysis: Monitor the upfield/downfield shift of

    
    . A sharp change indicates the breaking of the IMHB (Conformer I) and the transition to the solvent-bound state (Conformer III). Calculate the equilibrium constant (
    
    
    
    ) at each step.
Protocol 3: FT-IR Spectroscopy for IMHB Characterization

Causality: While NMR shows the average environment due to rapid exchange, IR spectroscopy operates on a much faster timescale (femtoseconds), allowing the observation of distinct, co-existing conformers.

  • Sample Preparation: Prepare a highly dilute solution (≤ 5 mM) of the compound in CCl₄ to eliminate intermolecular hydrogen bonding.

  • Spectrum Acquisition: Scan the 3800–3200 cm⁻¹ region using a high-resolution FT-IR spectrometer.

  • Deconvolution: Identify the sharp "free" O-H stretch (typically ~3600 cm⁻¹) representing Conformer III, and the broader, redshifted "bound" O-H stretch (~3520 cm⁻¹) representing Conformer I. The area under these peaks directly validates the population percentages predicted by DFT.

Conclusion & Pharmacological Implications

The conformational analysis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol provides a masterclass in dynamic stereochemistry. The ability of the –OCF₂H group to rotate from an orthogonal, hyperconjugation-stabilized state to a coplanar, IMHB-stabilized state allows the molecule to act as a chemical chameleon.

For drug development professionals, this dynamic lipophilicity is a powerful tool. In the gastrointestinal tract and blood plasma (high dielectric environments), the molecule adopts the open Conformer III, maximizing aqueous solubility. Upon encountering a lipid bilayer (low dielectric environment), it rapidly shifts to the closed Conformer I, masking its hydrogen bond donors and maximizing membrane permeability. Mastering these sub-molecular mechanics is essential for the rational design of next-generation therapeutics.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.National Center for Biotechnology Information (NIH/PMC).
  • The Difluoromethyl Bioisoster: Examining the "Lipophilic Hydrogen Bond Donor" Concept.ResearchGate.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.ResearchGate.
  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations.National Center for Biotechnology Information (NIH/PMC).

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol from acetophenones

Executive Summary & Strategic Rationale The difluoromethoxy (–OCF₂H) group is a highly privileged pharmacophore in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl and methoxy groups, it significant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The difluoromethoxy (–OCF₂H) group is a highly privileged pharmacophore in modern drug discovery. Acting as a lipophilic bioisostere for hydroxyl and methoxy groups, it significantly enhances membrane permeability, metabolic stability, and target binding affinity. This application note details a robust, scalable, and environmentally conscious two-step synthetic protocol to produce 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol from the widely available starting material, 2-hydroxyacetophenone.

By strategically avoiding ozone-depleting gases and utilizing self-validating reaction checkpoints, this guide provides drug development professionals with a reliable pathway for scale-up operations.

Mechanistic Causality & Reaction Design

Step 1: Freon-Free Difluoromethylation

Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized pressurized reactors and poses severe environmental risks[1]. To ensure scalability and safety, this protocol utilizes sodium chlorodifluoroacetate (SCDA) as a bench-stable, solid difluorocarbene precursor[2].

Causality of Reagent Selection:

  • Thermal Activation: The reaction is driven by thermal decarboxylation of SCDA at 95–100 °C. Upon the loss of CO₂ and a chloride ion, a singlet difluorocarbene (:CF₂) is generated in situ[3].

  • Orbital Dynamics: The singlet state of the carbene is mechanistically crucial. Its vacant p-orbital readily accepts electron density from the potassium 2-acetylphenoxide nucleophile, while its filled sp² orbital prevents unwanted radical homolysis and side reactions.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH) because it provides optimal basicity to quantitatively deprotonate the phenol without causing rapid, premature hydrolysis of the SCDA reagent.

Step 2: Chemoselective Hydride Reduction

The intermediate 2-(difluoromethoxy)acetophenone is reduced to the target secondary alcohol using sodium borohydride (NaBH₄) in methanol.

Causality of Reagent Selection:

  • Chemoselectivity: NaBH₄ is chosen over stronger reducing agents (e.g., LiAlH₄) to provide a mild hydride transfer that strictly avoids potential defluorination or cleavage of the sensitive difluoromethoxy ether.

  • LUMO Lowering: Methanol is strictly required as the solvent because it acts as an electrophilic activator. Hydrogen bonding between the methanolic proton and the ketone's carbonyl oxygen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, significantly accelerating the nucleophilic attack by the BH₄⁻ anion.

Experimental Workflows & Logical Relationships

SynthesisWorkflow SM 2-Hydroxyacetophenone (1.0 equiv) Step1 Step 1: Difluoromethylation SCDA (2.5 eq), K2CO3 (2.0 eq) DMF, 95 °C SM->Step1 Deprotonation Int 2-(Difluoromethoxy)acetophenone (Intermediate) Step1->Int Carbene Trapping (-CO2, -NaCl) Step2 Step 2: Hydride Reduction NaBH4 (1.2 eq), MeOH 0 °C to RT Int->Step2 Carbonyl Activation Prod 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (Target Product) Step2->Prod Hydride Transfer

Two-step scalable synthesis workflow from 2-hydroxyacetophenone to the target secondary alcohol.

MechanismLogic SCDA ClCF2COONa (SCDA) Heat Thermal Activation (>95 °C) SCDA->Heat Carbene Singlet Difluorocarbene (:CF2) Heat->Carbene Decarboxylation (-CO2) Attack Nucleophilic Attack Carbene->Attack Vacant p-orbital Phenoxide 2-Acetylphenoxide Anion Phenoxide->Attack Product Aryl Difluoromethyl Ether Attack->Product Protonation

Mechanistic pathway of SCDA thermal decarboxylation and subsequent difluorocarbene trapping.

Self-Validating Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)acetophenone

Objective: Convert 2-hydroxyacetophenone to 2-(difluoromethoxy)acetophenone via carbene trapping.

  • System Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler (to monitor CO₂ evolution).

  • Reagent Charging: Add 2-hydroxyacetophenone (13.6 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) to 100 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation (solution will darken).

  • SCDA Addition: Add sodium chlorodifluoroacetate (38.1 g, 250 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to 95–100 °C using an oil bath.

  • Reaction Monitoring (Self-Validation):

    • Visual Checkpoint: Vigorous effervescence (CO₂ gas) will begin as the internal temperature crosses 90 °C. The reaction is complete when gas evolution entirely ceases (typically 2–4 hours).

    • Chromatographic Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the consumption of the starting material (R_f ~ 0.3) and the appearance of the product (R_f ~ 0.5)[3].

  • Workup: Cool the mixture to room temperature. Dilute with 300 mL of water to dissolve inorganic salts and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ketone as a pale yellow oil.

Step 2: Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Objective: Chemoselective reduction of the intermediate ketone to the target secondary alcohol.

  • System Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Solvation: Dissolve the crude 2-(difluoromethoxy)acetophenone (~14.9 g, 80 mmol) in 80 mL of Methanol. Cool the solution to 0 °C.

  • Hydride Delivery: Slowly add NaBH₄ (3.6 g, 96 mmol) in four equal portions over 30 minutes.

  • Reaction Monitoring (Self-Validation):

    • Visual Checkpoint: Each addition of NaBH₄ will result in localized effervescence (H₂ gas) and a mild exotherm. Maintaining the temperature at 0 °C during addition prevents runaway kinetics and solvent boil-off.

    • Chromatographic Checkpoint: After stirring at room temperature for 2 hours, TLC (Hexanes/EtOAc 4:1) will confirm the disappearance of the ketone (R_f ~ 0.5) and the formation of the alcohol (R_f ~ 0.2).

  • Quenching & Workup: Carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (50 mL) until bubbling stops. Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (2 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, as a colorless to pale yellow oil.

Quantitative Data & Stoichiometry

The following tables summarize the critical quantitative parameters required for scale-up calculations.

Table 1: Stoichiometry and Parameters for Step 1 (Difluoromethylation)

Reagent / ParameterFunctionEquivalentsAmount (100 mmol scale)Notes
2-Hydroxyacetophenone Starting Material1.013.6 gLimiting reagent.
SCDA Carbene Source2.538.1 gExcess required due to competitive hydrolysis by trace water.
K₂CO₃ Base2.027.6 gGenerates the reactive phenoxide nucleophile.
DMF SolventN/A100 mLPolar aprotic environment aids decarboxylation.
Temperature ActivationN/A95–100 °CCritical threshold for CO₂ release.
Time DurationN/A2–4 hoursMonitor via cessation of CO₂ bubbling.

Table 2: Stoichiometry and Parameters for Step 2 (Hydride Reduction)

Reagent / ParameterFunctionEquivalentsAmount (80 mmol scale)Notes
2-(Difluoromethoxy)acetophenone Intermediate1.014.9 gElectrophile.
NaBH₄ Hydride Source1.23.6 gMild, chemoselective reducing agent.
Methanol Solvent / ActivatorN/A80 mLLowers LUMO via hydrogen bonding.
Temperature ControlN/A0 °C to RTPrevents runaway exotherm during H₂ evolution.
Time DurationN/A2.5 hours30 min at 0 °C, followed by 2 h at RT.

References

  • [3] Title: Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:

  • [2] Title: Difluoromethylation of Phenols - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:

  • [1] Title: 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives Source: Journal of Organic Chemistry (cas.cn) URL:

Sources

Application

Application Note: Enantioselective Reduction Protocols for Chiral 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Context The difluoromethoxy group (–OCF...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Context

The difluoromethoxy group (–OCF₂H) is a highly privileged motif in modern medicinal chemistry. Acting as a lipophilic hydrogen bond donor and acceptor, it dramatically alters the pharmacokinetic profile of active pharmaceutical ingredients (APIs). However, synthesizing chiral secondary alcohols bearing an ortho-difluoromethoxy group—specifically 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol —presents unique synthetic challenges. The precursor ketone, 1-[2-(Difluoromethoxy)phenyl]ethan-1-one, exhibits significant steric hindrance and altered electronic properties at the ortho position, which can disrupt the facial selectivity of standard reducing agents.

To achieve high enantiomeric excess (ee) and chemical yield, the reduction protocol must strictly govern the transition state geometry. This guide details three state-of-the-art, self-validating methodologies for this transformation: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Ketoreductase (KRED) Reduction , and Corey-Bakshi-Shibata (CBS) Reduction . Each method is designed with built-in in-process controls (IPCs) to ensure reproducibility and high stereofidelity.

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanistic Insights

Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya catalysts, such as RuCl(p-cymene)[(R,R)-TsDPEN], is a highly scalable approach for reducing sterically demanding acetophenones[1][2]. The reaction operates via an outer-sphere mechanism. The chiral diamine ligand dictates a highly ordered, six-membered cyclic transition state. The steric bulk of the ortho-OCF₂H group is accommodated by the spatial arrangement of the p-cymene and tosyl groups, forcing hydride delivery exclusively to one face of the carbonyl[1].

A 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) is utilized as the hydrogen donor. The irreversible generation of CO₂ gas drives the thermodynamic equilibrium forward, ensuring complete conversion without the need for high-pressure hydrogen gas[2]. Recent advancements also allow this system to operate in aqueous micellar conditions for enhanced green chemistry metrics[3].

ATH_Mechanism Precat Precatalyst RuCl(p-cymene)(TsDPEN) Active Active Catalyst 16e- Ru-Amide Precat->Active Base (-HCl) Hydride Hydride Intermediate 18e- Ru-Hydride Active->Hydride HCOOH/NEt3 (-CO2) TS 6-Membered Cyclic Transition State Hydride->TS Ketone Coordination TS->Active Catalyst Regeneration Product (R)- or (S)-1-[2-(OCF2H)phenyl]ethan-1-ol TS->Product Hydride Transfer

Fig 1. Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step-by-Step Protocol: Ru-ATH

Self-Validating System: The reaction conversion is driven by CO₂ evolution (visual confirmation) and validated via GC/FID before quenching.

  • Azeotrope Preparation: In a fume hood, cool 20 mL of anhydrous triethylamine (NEt₃) to 0 °C in an ice bath. Slowly add 11 mL of >98% formic acid (HCOOH) dropwise under rigorous stirring to maintain the temperature below 15 °C. Caution: Highly exothermic.

  • Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve 0.5 mol% of[RuCl₂(p-cymene)]₂ and 1.1 mol% of (S,S)-TsDPEN in 5 mL of anhydrous DMF. Stir at 40 °C for 30 minutes to form the active 16-electron Ru-amide complex[2].

  • Substrate Addition: Add 10.0 mmol of 1-[2-(Difluoromethoxy)phenyl]ethan-1-one to the active catalyst solution.

  • Reduction Phase: Inject 5 mL of the prepared 5:2 HCOOH/NEt₃ azeotrope. Seal the system with a bubbler to allow CO₂ escape. Stir at 40 °C for 12–18 hours.

  • IPC & Workup: Monitor via TLC (Hexanes/EtOAc 8:2). Upon >99% conversion, quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Method 2: Biocatalytic Ketoreductase (KRED) Reduction

Causality & Mechanistic Insights

Enzymatic reduction using engineered Ketoreductases (KREDs) provides exquisite enantiocontrol, often exceeding 99.5% ee under mild, aqueous conditions[4]. Wild-type enzymes often struggle with bulky ortho-substituted acetophenones; however, directed evolution has yielded robust KRED variants (e.g., LfSDR1 or KRED1-Pglu) with expanded binding pockets that readily accept ortho-halo and ortho-alkoxy groups[5][6].

To make the process economically viable, the system is coupled with Glucose Dehydrogenase (GDH). GDH utilizes inexpensive D-glucose as a sacrificial oxidant to regenerate the expensive NADPH cofactor in situ, creating a self-sustaining catalytic loop[4][7].

KRED_Mechanism Ketone 1-[2-(OCF2H)phenyl]ethanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Binding Alcohol Chiral 1-[2-(OCF2H)phenyl]ethan-1-ol KRED->Alcohol Enantioselective Reduction NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Byproduct NADPH->KRED Hydride Donor NADP->GDH Cofactor Binding Glucose D-Glucose Glucose->GDH Sacrificial Oxidant

Fig 2. Biocatalytic KRED reduction cycle with GDH-mediated NADPH cofactor regeneration.

Step-by-Step Protocol: KRED/GDH Coupled System

Self-Validating System: The reaction pH drops as D-glucono-1,5-lactone hydrolyzes to gluconic acid. Continuous pH titration via an autotitrator validates active cofactor regeneration.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme & Cofactor Loading: Dissolve 250 mg of D-glucose, 5 mg of NADP⁺, 20 mg of GDH powder, and 50 mg of the selected KRED variant (e.g., KRED-Pglu) into the buffer[7].

  • Substrate Solubilization: Dissolve 5.0 mmol of 1-[2-(Difluoromethoxy)phenyl]ethan-1-one in 5 mL of DMSO (acting as a co-solvent to overcome the lipophilicity of the difluoromethoxy group).

  • Reaction Execution: Add the substrate solution dropwise to the enzyme mixture at 30 °C. Maintain the pH at 7.0 using an autotitrator dispensing 1 M NaOH.

  • IPC & Extraction: Once base consumption ceases (indicating complete conversion), verify via chiral HPLC. Extract the product with methyl tert-butyl ether (MTBE) (3 × 30 mL). Dry the organic layer and evaporate to yield the highly pure chiral alcohol.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

Causality & Mechanistic Insights

The CBS reduction utilizes borane (BH₃) as the stoichiometric reductant and a chiral oxazaborolidine (derived from diphenylprolinol) as the catalyst[8]. The oxazaborolidine acts as a bifunctional catalyst: the Lewis acidic boron coordinates the ketone's oxygen, while the nitrogen coordinates the borane[9].

For 1-[2-(Difluoromethoxy)phenyl]ethan-1-one, the stereochemical outcome is dictated by minimizing steric repulsion between the catalyst's substituents and the bulky ortho-difluoromethoxyphenyl group[8]. To prevent the uncatalyzed, racemic background reduction by free borane, the ketone must be added continuously and slowly to the catalyst/borane mixture[9].

Step-by-Step Protocol: CBS Reduction

Self-Validating System: The strict syringe-pump addition ensures the localized concentration of the ketone remains lower than the catalyst, validating that the catalytic pathway outcompetes the racemic background reaction.

  • Catalyst Preparation: In an oven-dried, argon-flushed round-bottom flask, add 10 mol% of (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) and 10 mL of anhydrous THF.

  • Borane Addition: Cool the solution to -20 °C. Add 1.2 equivalents of Borane-THF complex (1 M in THF) and stir for 15 minutes to form the active catalyst-borane complex[9].

  • Controlled Substrate Addition: Dissolve 10.0 mmol of 1-[2-(Difluoromethoxy)phenyl]ethan-1-one in 10 mL of anhydrous THF. Using a syringe pump, add this solution dropwise over exactly 2 hours to the -20 °C reaction mixture.

  • Quenching: Stir for an additional 30 minutes post-addition. Carefully quench the reaction by the dropwise addition of 5 mL of methanol (Caution: vigorous H₂ evolution)[7].

  • Workup: Warm to room temperature, concentrate the mixture in vacuo, and purify the residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the chiral alcohol.

Data Presentation: Comparative Performance Summary

The following table synthesizes the expected quantitative performance of the three protocols when applied to sterically hindered ortho-substituted acetophenones (such as the difluoromethoxy derivative).

ParameterRu-ATH (Noyori-Ikariya)Biocatalytic (KRED/GDH)CBS Reduction
Typical Yield 92 - 96%85 - 95%88 - 94%
Enantiomeric Excess (ee) 95 - 98%>99.5%92 - 96%
Catalyst Loading 0.5 - 1.0 mol%1 - 5% w/w5 - 10 mol%
Reaction Temperature 25 °C - 40 °C30 °C (Aqueous)-20 °C to 0 °C
Primary Byproducts CO₂ (gas)Gluconic Acid (aqueous)Boric Acid derivatives
Scalability & Cost Excellent (Industrial scale)Excellent (Requires engineered KRED)Good (Borane handling required)

References

  • Corey–Itsuno reduction - Grokipedia Source: Grokipedia URL
  • Source: Chemical Communications (RSC Publishing)
  • Enantioselective reductions by G.
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols Source: Benchchem URL
  • Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)
  • An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH)
  • Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC)
  • Recyclable Asymmetric Transfer Hydrogenation in Water Using RuCl(p-cymene)[(R,R)

Sources

Method

Application Note: Reagents and Synthetic Protocols for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule CAS: 886859-40-1 | Formula: C₉H₁₀F₂O₂ Introduction and Strategic Significance The incorporation of fluorinated motifs into sm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Molecule CAS: 886859-40-1 | Formula: C₉H₁₀F₂O₂

Introduction and Strategic Significance

The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. The target molecule, 1-[2-(difluoromethoxy)phenyl]ethan-1-ol , serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including TNF-


 modulators and PD-1/PD-L1 inhibitors [1, 2, 3].

The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor/acceptor, often deployed as a metabolically stable bioisostere for methoxy or hydroxy groups. Because the benzylic alcohol in this molecule provides a versatile handle for further functionalization (e.g., Mitsunobu inversions, oxidations, or halogenations), establishing a robust, scalable, and chemoselective synthetic protocol is paramount.

Synthetic Pathway Analysis

The preparation of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol relies on the construction of the secondary benzylic alcohol. Because the


 group is highly stable to both strongly nucleophilic and reductive conditions, two primary retrosynthetic disconnections are highly effective:
  • Nucleophilic Addition (Route A): Addition of a methyl carbanion equivalent to 2-(difluoromethoxy)benzaldehyde.

  • Hydride Reduction (Route B): Reduction of the corresponding ketone, 2-(difluoromethoxy)acetophenone.

SynthesisRoutes SM_A 2-(Difluoromethoxy) benzaldehyde Reag_A MeMgBr, THF 0°C to RT SM_A->Reag_A Nucleophilic Addition SM_B 2-(Difluoromethoxy) acetophenone Reag_B NaBH4, MeOH 0°C to RT SM_B->Reag_B Hydride Reduction Target 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol Reag_A->Target Reag_B->Target

Graphviz Diagram: Retrosynthetic pathways for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

Comparative Pathway Metrics

When selecting a route for scale-up or library synthesis, chemists must weigh atom economy, reagent handling, and cost. The table below synthesizes the operational metrics for both pathways.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material 2-(Difluoromethoxy)benzaldehyde2-(Difluoromethoxy)acetophenone
Key Reagent Methylmagnesium bromide (

)
Sodium borohydride (

)
Solvent System Anhydrous THF or

Methanol or Ethanol
Atom Economy Moderate (Generates MgBr salts)High (4 hydrides per borohydride)
Operational Safety Requires strict anhydrous/inert handlingBench-stable reagents, mild conditions
Chemoselectivity ExcellentExcellent
Chiral Adaptation Difficult (Requires chiral ligands/additives)Highly feasible (e.g., CBS reduction)

Detailed Experimental Protocols

Protocol A: Grignard Addition to 2-(Difluoromethoxy)benzaldehyde

This route is highly favored in discovery chemistry due to the commercial availability and low cost of the starting aldehyde [2].

Causality & Expert Insight:

  • Solvent Choice: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether for its higher boiling point and superior solvation of the Grignard species, which prevents precipitation during the reaction.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nucleophilic attack.

  • Quenching Strategy: It is critical to quench the reaction with saturated aqueous

    
     rather than strong acids (like 
    
    
    
    ). The benzylic alcohol product is prone to acid-catalyzed dehydration, which would yield the undesired 1-(difluoromethoxy)-2-vinylbenzene side product.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Dissolution: Add 2-(difluoromethoxy)benzaldehyde (10.0 mmol, 1.72 g) to the flask and dissolve in 40 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes.

  • Reagent Addition: Using a dry syringe, add Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether, 12.0 mmol, 4.0 mL) dropwise over 10 minutes. Ensure the internal temperature does not exceed 5 °C during addition.
    
  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 4:1, UV active).

  • Quenching: Cool the mixture back to 0 °C. Carefully add 20 mL of saturated aqueous

    
     dropwise to quench unreacted Grignard reagent.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% Ethyl Acetate in Hexanes) to afford the pure racemic product as a colorless oil.

Protocol B: Borohydride Reduction of 2-(Difluoromethoxy)acetophenone

This route is ideal for process chemistry due to the avoidance of pyrophoric organometallic reagents.

Causality & Expert Insight:

  • Solvent Choice: Methanol (

    
    ) is the optimal solvent. As a protic solvent, it hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer from the 
    
    
    
    anion.
  • Chemoselectivity:

    
     is a mild reducing agent that will selectively reduce the ketone without risking any defluorination of the 
    
    
    
    group, which can occasionally occur with harsher reducing agents like
    
    
    at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve 2-(difluoromethoxy)acetophenone (10.0 mmol, 1.86 g) in 50 mL of Methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium borohydride (

    
    , 15.0 mmol, 0.57 g) portion-wise over 15 minutes to control the evolution of hydrogen gas.
    
  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 10 mL of water, followed by 10 mL of 1M

    
     to destroy excess borohydride (Caution: 
    
    
    
    gas evolution).
  • Workup: Remove the majority of the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (

    
    , 
    
    
    
    mL).
  • Washing & Drying: Wash the combined organic layers with saturated

    
     (30 mL) and brine (30 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the product.

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesized 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, verify the structure against the following expected NMR parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.50 (dd, 1H, Ar-H), 7.32-7.25 (m, 2H, Ar-H), 7.15 (d, 1H, Ar-H), 6.55 (t, J = 73.5 Hz, 1H, -OCH F₂), 5.15 (q, J = 6.4 Hz, 1H, -CH (OH)-), 2.20 (br s, 1H, -OH ), 1.50 (d, J = 6.4 Hz, 3H, -CH ₃).
    
    • Diagnostic Check: The massive coupling constant (J

      
       73.5 Hz) of the triplet at ~6.55 ppm is the definitive signature of the intact 
      
      
      
      proton coupling with the two adjacent fluorine atoms.
  • ¹⁹F NMR (376 MHz, CDCl₃):

    
     -80.5 (d, J = 73.5 Hz, 2F).
    

References

  • WO2015086525A1 - Fused tricyclic benzimidazoles derivatives as modulators of tnf activity. European Patent Office.
  • WO2019204609A1 - Pd-1/pd-l1 inhibitors. World Intellectual Property Organization.
Application

Functionalization of the hydroxyl group in 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Application Note: Functionalization of the Hydroxyl Group in 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Part 1: Introduction & Strategic Overview 1.1 The Substrate Profile The target molecule, 1-[2-(Difluoromethoxy)phenyl]e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Hydroxyl Group in 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Part 1: Introduction & Strategic Overview

1.1 The Substrate Profile The target molecule, 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol , represents a high-value scaffold in modern medicinal chemistry. Unlike simple methoxy (


) or trifluoromethoxy (

) analogs, the difluoromethoxy (

)
group acts as a lipophilic hydrogen bond donor.[1] This unique property allows it to function as a bioisostere for hydroxyl or thiol groups while significantly improving metabolic stability by blocking oxidative

-dealkylation.[2]

However, the functionalization of the secondary benzylic hydroxyl group in this molecule presents specific challenges:

  • Electronic Deactivation: The

    
     group is weakly electron-withdrawing (
    
    
    
    ), which slightly destabilizes the benzylic carbocation compared to an unsubstituted or methoxy-substituted analog. This impacts
    
    
    reaction rates.
  • Ortho-Steric Hindrance: The bulk of the ortho-difluoromethoxy group can impede the approach of large reagents, necessitating careful selection of catalysts and ligands.

  • Conformational Locking: Intramolecular hydrogen bonding between the benzylic

    
     and the ether oxygen of the 
    
    
    
    group can stabilize specific conformations, potentially resisting reagents that require free rotation.

1.2 Chemical Data Summary

PropertyValue
IUPAC Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Molecular Formula

Molecular Weight 188.17 g/mol
Key Functional Group Secondary Benzylic Alcohol
Ortho-Substituent Difluoromethoxy (

)
Electronic Effect Weakly Electron Withdrawing (Inductive)
Solubility Soluble in DCM, THF, EtOAc, MeOH

Part 2: Functionalization Workflows & Protocols

The following protocols are designed for high-fidelity conversion, prioritizing yield and purity suitable for pharmaceutical intermediates.

Workflow Visualization

ReactionLandscape Substrate 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol Ketone Oxidation (Ketone) Substrate->Ketone Dess-Martin Periodinane Halide Halogenation (Chloride/Bromide) Substrate->Halide SOCl2 or PBr3 Inversion Mitsunobu (Inversion) Substrate->Inversion DIAD / PPh3 + Nucleophile Ether Etherification (O-Alkylation) Substrate->Ether NaH / R-X

Figure 1: Strategic reaction landscape for the functionalization of the target alcohol.

Protocol A: Mild Oxidation to Ketone (Dess-Martin Periodinane)

Target: 1-[2-(Difluoromethoxy)phenyl]ethan-1-one

Rationale: While Jones oxidation is common, the acidic conditions can be harsh. Swern oxidation generates odorous byproducts. Dess-Martin Periodinane (DMP) provides a mild, neutral, and chemoselective oxidation, avoiding potential hydrolysis of the difluoromethoxy group.

Materials:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (

    
    ), sat. aq.
    
  • Sodium thiosulfate (

    
    ), sat. aq.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add DMP (1.2 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (expected

    
     increase).
    
  • Quench: Dilute with 10 mL

    
    . Add a 1:1 mixture of sat. 
    
    
    
    and sat.
    
    
    (10 mL total). Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate phases. Extract aqueous layer with

    
     (
    
    
    
    mL). Dry combined organics over
    
    
    , filter, and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Stereochemical Inversion (Mitsunobu Reaction)

Target: Chiral Amines, Esters, or Ethers with Inverted Configuration

Rationale: The secondary benzylic position is chiral. To invert the stereochemistry (e.g., converting


-alcohol to 

-ester), the Mitsunobu reaction is the gold standard. The ortho-difluoromethoxy group adds steric bulk, so highly reactive reagents (DIAD instead of DEAD) are recommended.

Materials:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Nucleophile (e.g., Benzoic acid, Phthalimide) (1.5 equiv)

  • THF, anhydrous

Step-by-Step Protocol:

  • Preparation: Dissolve substrate (1.0 mmol),

    
     (1.5 mmol), and the nucleophile (1.5 mmol) in anhydrous THF (10 mL) under nitrogen. Cool to 0°C.
    
  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. Note: The solution will turn yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 12–24 hours.

    • Critical Check: If conversion is slow (due to ortho-sterics), heat to 40°C.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate with cold

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter. Purify the filtrate via column chromatography.
Protocol C: Activation to Chloride (Chlorination)

Target: 1-(1-Chloroethyl)-2-(difluoromethoxy)benzene

Rationale: Converting the alcohol to a chloride creates a versatile electrophile. Thionyl chloride (


) is effective, but the addition of catalytic DMF (Vilsmeier-Haack intermediate) is crucial to overcome the electronic deactivation from the ortho-EWG.

Materials:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • DMF (Catalytic, 2–3 drops)

  • DCM, anhydrous

Step-by-Step Protocol:

  • Setup: Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL) at 0°C.

  • Catalyst: Add 2 drops of anhydrous DMF.

  • Chlorination: Add

    
     (1.5 mmol) dropwise. Gas evolution (
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench carefully with sat.

    
     (gas evolution!). Extract with DCM.
    
  • Stability Note: Benzylic chlorides can be unstable. Use immediately or store at -20°C.

Part 3: Mechanistic Insights & Troubleshooting

The "Ortho-Effect" Analysis

The 2-(difluoromethoxy) group exerts a specific influence on the reaction center (C1 of the ethyl group):

  • H-Bonding: The ether oxygen can accept a hydrogen bond from the hydroxyl group, locking the molecule in a specific conformation. This can retard reaction rates with bulky reagents.

  • Electronic Pull: The

    
     group is an Inductive Withdrawer (
    
    
    
    ). This destabilizes the transition state for reactions requiring carbocation formation (
    
    
    ), making
    
    
    pathways (like Mitsunobu) often more reliable for this specific substrate.
Mechanism: Mitsunobu Activation

Mitsunobu cluster_steric Steric Challenge Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Deprotonation of Nucleophile (H-Nu) Step1->Step2 Step3 3. Activation of Alcohol (Oxyphosphonium Salt) Step2->Step3 Substrate binds Step4 4. SN2 Attack (Inversion of Config) Step3->Step4 Nu- attacks Note Ortho-OCHF2 bulk may slow phosphonium formation Step3->Note

Figure 2: Mechanistic pathway for Mitsunobu inversion, highlighting the steric bottleneck.

Part 4: References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2025.

  • Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Tozer, M. J., & Herpin, T. F. "Methods for the Synthesis of gem-Difluoromethylene Compounds." Tetrahedron, 1996.

  • Gao, X., et al. "Mild Oxidation of Benzylic Alcohols with Dess-Martin Periodinane." Organic Letters, 2023.

Sources

Method

Biocatalytic Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol: A Detailed Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, a chiral alcohol of significant interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the biocatalytic synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, a chiral alcohol of significant interest in pharmaceutical development. The incorporation of a difluoromethoxy group can enhance key drug properties such as metabolic stability and bioavailability.[1][2][3] This document outlines state-of-the-art enzymatic methods for the stereoselective reduction of the prochiral ketone precursor, 2'-(difluoromethoxy)acetophenone. We delve into the rationale behind enzyme selection, strategies for cofactor regeneration, and the optimization of reaction conditions. Detailed, step-by-step protocols for whole-cell and isolated enzyme-catalyzed reductions are provided, along with methods for product analysis and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient biocatalytic processes for the synthesis of high-value chiral intermediates.

Introduction: The Significance of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol in Medicinal Chemistry

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[4][5] The specific stereochemistry of these molecules is often critical for their therapeutic efficacy. The title compound, 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, is a valuable chiral intermediate due to the presence of the difluoromethoxy (-OCHF2) moiety. This functional group is increasingly utilized in drug design to modulate physicochemical properties.[2][3] The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][6][7]

Traditional chemical methods for the synthesis of chiral alcohols often rely on stoichiometric reagents and harsh reaction conditions, which can generate significant waste. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical transformations, offers a powerful and environmentally benign alternative.[4][8] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with exceptional enantioselectivity.[4][5][9][10]

This guide focuses on the practical application of biocatalysis for the synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, providing researchers with the necessary tools and knowledge to implement these efficient and sustainable methods.

The Biocatalytic Approach: Asymmetric Reduction of 2'-(Difluoromethoxy)acetophenone

The core of the biocatalytic synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2'-(difluoromethoxy)acetophenone. This transformation can be achieved using either isolated ketoreductases or whole-cell biocatalysts.

Enzyme Selection: The Key to Stereoselectivity

The choice of ketoreductase is paramount for achieving high enantiomeric excess (e.e.) of the desired alcohol enantiomer. KREDs exhibit a wide range of substrate specificities and stereopreferences (either Prelog or anti-Prelog).[11][12] The steric and electronic properties of the substituent on the aromatic ring of the acetophenone derivative can significantly influence the reaction rate and enantioselectivity.[11][13] For the synthesis of a specific enantiomer of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, screening a panel of commercially available or in-house developed KREDs is a crucial first step.

Table 1: Representative Ketoreductases for Asymmetric Ketone Reduction

Enzyme TypeSource Organism (Example)Stereoselectivity (Typical)Cofactor
Ketoreductase (KRED)Lactobacillus kefir(R)-selectiveNADPH
Ketoreductase (KRED)Pichia glucozyma(S)-selectiveNADPH
Alcohol Dehydrogenase (ADH)Thermoanaerobacter sp.(S)-selectiveNADPH
Alcohol Dehydrogenase (ADH)Rhodococcus ruber(R)-selectiveNADH

Note: The stereoselectivity can be substrate-dependent and may vary.

Cofactor Regeneration: A Critical Consideration

Ketoreductase-catalyzed reductions are dependent on nicotinamide cofactors (NADH or NADPH).[10] These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential.[10]

Two primary strategies for cofactor regeneration are commonly employed:

  • Substrate-coupled regeneration: A sacrificial co-substrate, such as isopropanol, is added to the reaction mixture. The same KRED or a second dehydrogenase oxidizes the co-substrate, thereby regenerating the consumed cofactor.[14]

  • Enzyme-coupled regeneration: A second enzyme, such as glucose dehydrogenase (GDH), is used to regenerate the cofactor.[15][16][17] GDH oxidizes glucose to gluconolactone, which is then hydrolyzed to gluconic acid, with the concomitant reduction of NADP+ to NADPH.[18]

dot

Cofactor_Regeneration cluster_0 Ketoreductase Catalytic Cycle cluster_1 Enzyme-Coupled Regeneration Ketone 2'-(Difluoromethoxy)acetophenone Alcohol (R/S)-1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Ketone->Alcohol Reduction KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP_reg NADP+ NADP->NADP_reg Recycling GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADPH_reg NADPH NADP_reg->NADPH_reg Reduction NADPH_reg->NADPH Recycling

Caption: Enzyme-coupled cofactor regeneration for KRED-catalyzed reduction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the biocatalytic synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol.

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase. Whole-cell systems have the advantage of containing the necessary machinery for cofactor regeneration, simplifying the experimental setup.[9][19]

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from a commercial supplier or developed in-house)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 2'-(Difluoromethoxy)acetophenone

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Centrifuge

  • Incubator shaker

  • Rotary evaporator

Procedure:

  • Cell Culture and Induction:

    • Inoculate 100 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue incubation at a lower temperature (e.g., 20-25°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[9]

    • Discard the supernatant and wash the cell pellet with 50 mL of potassium phosphate buffer.

    • Centrifuge again and resuspend the cell pellet in the same buffer to a final wet cell weight concentration of 50-100 g/L.[9]

  • Biotransformation:

    • In a 250 mL Erlenmeyer flask, combine 50 mL of the cell suspension with glucose to a final concentration of 100 mM.

    • Add 2'-(difluoromethoxy)acetophenone to a final concentration of 10-50 mM. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO (final concentration ≤ 1% v/v) to improve solubility.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.[9]

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC (see Section 4).

    • Once the reaction is complete, remove the cells by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate three times.[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-[2-(difluoromethoxy)phenyl]ethan-1-ol.

Protocol 2: Isolated Enzyme Biocatalytic Reduction

This protocol utilizes a purified ketoreductase and an enzyme-coupled cofactor regeneration system. This approach offers higher volumetric productivity and avoids potential side reactions from other cellular enzymes.[10]

Materials:

  • Purified ketoreductase (KRED)

  • Glucose dehydrogenase (GDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • 2'-(Difluoromethoxy)acetophenone

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • pH meter

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve glucose (e.g., 1.2 equivalents relative to the ketone) and NADP+ (e.g., 0.1 mM) in potassium phosphate buffer.

    • Add GDH (e.g., 1-5 U/mL) and KRED (e.g., 1-2 mg/mL) to the reaction mixture.[9]

    • Dissolve 2'-(difluoromethoxy)acetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Biotransformation:

    • Stir the reaction mixture at a constant temperature (e.g., 30°C).

    • Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a base (e.g., 1 M NaOH), as the formation of gluconic acid will cause the pH to drop.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by HPLC or GC.

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.[8]

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude product by silica gel column chromatography.

dot

Experimental_Workflow start Start enzyme_selection Enzyme Selection (KRED Screening) start->enzyme_selection biocatalyst_prep Biocatalyst Preparation enzyme_selection->biocatalyst_prep whole_cell Whole-Cell (Culture & Induction) biocatalyst_prep->whole_cell isolated_enzyme Isolated Enzyme (Purification) biocatalyst_prep->isolated_enzyme biotransformation Biotransformation whole_cell->biotransformation isolated_enzyme->biotransformation reaction_monitoring Reaction Monitoring (HPLC/GC) biotransformation->reaction_monitoring workup Work-up & Extraction reaction_monitoring->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (Chiral HPLC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for biocatalytic synthesis.

Analytical Methods: Ensuring Enantiopurity

The accurate determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the asymmetric synthesis.[20] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[20][21]

Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)[20][22][23]

Typical Method Parameters:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). The ratio will need to be optimized for baseline separation of the enantiomers. A common starting point is 95:5 (v/v) n-hexane:2-propanol.[20]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[20]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The two enantiomers will appear as separate peaks in the chromatogram.

  • The enantiomeric excess (e.e.) is calculated using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Table 2: Example Chiral HPLC Separation Parameters

ColumnMobile Phase (v/v)Flow Rate (mL/min)Retention Time (R-enantiomer)Retention Time (S-enantiomer)
Chiralcel® OD-Hn-Hexane / 2-Propanol (90:10)0.8(example) 8.5 min(example) 10.2 min
Chiralpak® AD-Hn-Hexane / Ethanol (95:5)1.0(example) 12.1 min(example) 14.5 min

Note: Retention times are illustrative and will vary depending on the specific system and conditions.

Conclusion and Future Outlook

Biocatalytic methods offer a highly efficient, selective, and sustainable route for the synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol. The protocols and guidelines presented in this document provide a solid foundation for researchers to implement these techniques. Future advancements in protein engineering will likely lead to the development of even more robust and efficient ketoreductases with tailored substrate specificities and enhanced stability, further expanding the industrial applicability of biocatalysis in pharmaceutical manufacturing.[24] The continued exploration of enzyme immobilization techniques will also contribute to the development of more cost-effective and scalable continuous flow processes.[15][25][26]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
  • BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction.
  • BenchChem. (2025, December). Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters.
  • Petrovičová, T., et al. (2020). Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. PMC.
  • Serban, S., et al. (2022, May 4). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications.
  • Serban, S., et al. (2022, May 4). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS.
  • Contente, M. L., et al. (2025, February 18). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC.
  • Petrovičová, T., et al. (2018, April 20). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI.
  • Unknown. (n.d.). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. ResearchGate.
  • Unknown. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate.
  • Unknown. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. SciSpace.
  • Goldberg, K., et al. (n.d.). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. FAO AGRIS.
  • Unknown. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown. (2023, February 2). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. PMC.
  • BenchChem. (n.d.). 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol | 926237-17-4.
  • Unknown. (2018, December 3). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PMC.
  • Unknown. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Unknown. (n.d.). Supporting Information for Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1). The Royal Society of Chemistry.
  • Qiao, L., et al. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).
  • Unknown. (n.d.). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate.
  • Stankevičiūtė, J., et al. (2015, November 10). Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols. PeerJ.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • Unknown. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • Unknown. (2008, September 13). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Unknown. (2019, April 25). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. MDPI.
  • Unknown. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol... ResearchGate.
  • Unknown. (n.d.). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. ResearchGate.
  • Unknown. (2018, May 16). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Unknown.
  • Unknown. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Unknown. (2025, January 31). Biocatalytic enantioselective formation and ring-opening of oxetanes. PubMed.
  • Unknown. (n.d.). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. SciSpace.
  • Unknown. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Unknown.
  • Yang, Y., et al. (2021, July 15). Designing Modular Cell-free Systems for Tunable Biotransformation of l-phenylalanine to Aromatic Compounds. University of Southern Denmark - SDU.
  • Unknown. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.

Sources

Application

Incorporation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol into pharmaceutical scaffolds

Application Note: Strategic Incorporation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol into Pharmaceutical Scaffolds Introduction & Scientific Rationale In contemporary medicinal chemistry, the strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol into Pharmaceutical Scaffolds

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a highly privileged bioisostere[1].

The building block 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1) provides an ideal scaffold for introducing this moiety into complex molecular architectures[2]. Structurally, it features an ortho-substituted difluoromethoxy group on a phenyl ring, coupled with a secondary benzylic alcohol. This specific arrangement offers two distinct advantages:

  • The –OCF₂H Pharmacophore: Unlike the highly lipophilic trifluoromethoxy (–OCF₃) group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor due to the polarization of the C–H bond by the adjacent fluorine atoms[3]. It is frequently used to replace metabolically labile methoxy (–OCH₃) or hydroxyl (–OH) groups, effectively blocking cytochrome P450-mediated O-demethylation while maintaining critical target interactions[3][4]. Furthermore, the –OCF₂H group exhibits conformational flexibility, allowing it to adapt to the polarity of the binding pocket[5].

  • The Secondary Benzylic Alcohol: The 1-hydroxyethyl moiety serves as a highly versatile synthetic handle. It can undergo stereospecific inversion via Mitsunobu conditions, oxidation to a ketone for subsequent reductive amination, or conversion into a robust leaving group for Sₙ2 displacements.

Physicochemical Profiling

Understanding the quantitative differences between oxygen-linked substituents is critical for rational drug design. The table below summarizes the physicochemical properties that justify the selection of the difluoromethoxy group over traditional alternatives[1][4].

PropertyMethoxy (–OCH₃)Difluoromethoxy (–OCF₂H)Trifluoromethoxy (–OCF₃)
Lipophilicity (Hansch π) -0.02+0.14 to +0.20+1.04
Electronic Effect (Hammett σp) -0.27 (Electron Donating)+0.14 (Weakly Withdrawing)+0.35 (Strongly Withdrawing)
Hydrogen Bond Donor NoYes (Lipophilic H-bond donor)No
Metabolic Stability Low (Prone to O-demethylation)High (Resistant to cleavage)Very High
Conformational Preference Coplanar to aromatic ringOrthogonal/FlexibleOrthogonal to aromatic ring

Synthetic Workflows & Mechanistic Pathways

To effectively utilize 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, chemists must select the appropriate synthetic trajectory based on the desired target scaffold. Because the alcohol is benzylic, care must be taken to avoid strongly acidic conditions that could promote Sₙ1-mediated racemization (if starting from a chiral enantiomer) or unwanted Friedel-Crafts side reactions.

SyntheticWorkflow SM 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Mitsunobu Pathway A: Mitsunobu (Stereochemical Inversion) SM->Mitsunobu PPh3, DIAD, Nucleophile Oxidation Pathway B: Oxidation (Ketone Formation) SM->Oxidation DMP or Swern Activation Pathway C: Activation (Leaving Group) SM->Activation MsCl, NEt3 Amine Chiral Benzylic Amines / Ethers Mitsunobu->Amine Ketone 1-[2-(Difluoromethoxy)phenyl]ethanone Oxidation->Ketone SN2 SN2 Displacement Products Activation->SN2

Caption: Divergent synthetic workflows for 1-[2-(difluoromethoxy)phenyl]ethan-1-ol functionalization.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic rationale to ensure reproducibility and high yields.

Protocol A: Stereospecific Mitsunobu Inversion to a Benzylic Amine Precursor

Objective: Convert the secondary alcohol into a protected amine (phthalimide) with complete inversion of stereochemistry. Mechanistic Rationale: The Mitsunobu reaction is ideal for benzylic alcohols because it proceeds via an Sₙ2 mechanism, avoiding the carbocation intermediate that leads to racemization. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) form a betaine adduct, which activates the hydroxyl group as a superior leaving group (triphenylphosphine oxide).

Reagents:

  • 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (1.0 equiv)

  • Phthalimide (Nucleophile, pKa ~8.3) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 1-[2-(difluoromethoxy)phenyl]ethan-1-ol, phthalimide, and PPh₃. Dissolve the mixture in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate and minimizes elimination side reactions.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a new, less polar UV-active spot.

  • Quenching & Workup: Concentrate the reaction mixture in vacuo. To remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1). Filter the precipitated white solid (Ph₃P=O).

  • Purification: Purify the concentrated filtrate via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the protected benzylic amine.

Protocol B: Mild Oxidation to 1-[2-(Difluoromethoxy)phenyl]ethanone

Objective: Generate a benzylic ketone for subsequent reductive amination, Grignard additions, or cross-coupling chemistries. Mechanistic Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation and avoid harsh acidic conditions that might degrade sensitive functional groups on elaborated scaffolds.

Step-by-Step Procedure:

  • Dissolve 1-[2-(difluoromethoxy)phenyl]ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) at 0 °C under inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Stir the suspension at room temperature for 2 hours.

  • Self-Validation: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation.

  • Stir vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to afford the ketone, which is typically >95% pure and ready for the next step without chromatography.

Application in Drug Discovery: Signaling Context

The incorporation of the difluoromethoxy benzylic motif is highly relevant in the design of kinase inhibitors and phosphodiesterase (PDE) modulators. For example, in the development of PDE4 inhibitors (akin to Roflumilast analogs), the –OCF₂H group is critical for occupying lipophilic pockets while resisting enzymatic degradation[1].

When 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is elaborated into a mature drug scaffold, it often acts upstream in inflammatory pathways by stabilizing the intracellular levels of cyclic AMP (cAMP).

SignalingPathway Drug Difluoromethoxy-Scaffold (e.g., PDE4 Inhibitor) PDE4 Phosphodiesterase 4 (PDE4) Drug->PDE4 Competitive Inhibition cAMP Intracellular cAMP (Active Messenger) AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Inflammation Suppression of Inflammatory Cytokines PKA->Inflammation Downstream Phosphorylation

Caption: Mechanism of action for difluoromethoxy-based PDE4 inhibitors in inflammatory pathways.

By utilizing 1-[2-(difluoromethoxy)phenyl]ethan-1-ol as a foundational building block, medicinal chemists can efficiently navigate the delicate balance between lipophilicity, target affinity, and metabolic longevity, ultimately accelerating the optimization of lead compounds.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Crystallization of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Abstract The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate clinical efficacy and manufacturability. Crystallization is the primary mechanism by whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate clinical efficacy and manufacturability. Crystallization is the primary mechanism by which the desired solid form is achieved, and the selection of an appropriate solvent system is the most influential parameter in this process.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the crystallization of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, a compound of interest in contemporary pharmaceutical development. The protocols outlined herein are designed to be a self-validating system, guiding the user from theoretical considerations and solvent screening to the generation of crystalline material suitable for downstream characterization and processing.

Introduction: The Criticality of Crystallization in Pharmaceutical Development

Crystallization is a fundamental purification and particle formation process in the pharmaceutical industry.[2] It is employed to isolate and purify Active Pharmaceutical Ingredients (APIs) and to control their critical physicochemical properties, including particle size distribution, morphology, polymorphism, solubility, and stability.[1] The solid-state properties of an API can significantly impact the drug product's bioavailability, manufacturability, and shelf-life.[1][2] Consequently, the development of a robust and reproducible crystallization process is a non-negotiable aspect of drug development.

The choice of solvent is paramount in any crystallization process, as it directly influences the solubility of the compound, the degree of supersaturation, and the kinetics of nucleation and crystal growth.[3] An ideal solvent for crystallization should exhibit a high solubility for the compound at elevated temperatures and a low solubility at lower temperatures, be unreactive with the compound, be non-toxic, and be easily removable from the final product.[4] This guide will provide a systematic approach to identifying such a solvent system for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

Theoretical Considerations for Solvent Selection

Physicochemical Properties of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

While specific experimental data for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not widely published, we can infer its likely properties based on its structural motifs and data from analogous compounds.

  • Structure: The molecule possesses a phenyl ring, a difluoromethoxy group, and a secondary alcohol.

  • Polarity: The presence of the hydroxyl (-OH) and difluoromethoxy (-OCHF2) groups imparts polarity to the molecule. The hydroxyl group is a hydrogen bond donor and acceptor, while the ether oxygen and fluorine atoms are hydrogen bond acceptors.[5] This suggests that the compound will have some solubility in polar solvents. The phenyl ring and the ethyl group contribute to its non-polar character, suggesting solubility in less polar organic solvents as well.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a crucial factor in crystallization, as it provides energy to the crystal lattice and can lead to better packing.[3] Solvents that can participate in hydrogen bonding (e.g., alcohols, water) may either promote or hinder crystallization depending on the specific interactions.[3]

  • Analogue Comparison: A structurally similar compound, 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol, has a predicted LogP of 2.3413, indicating moderate lipophilicity.[5] It is reasonable to assume a similar lipophilicity for the 2-substituted isomer. Another analogue, 1-[2-(trifluoromethoxy)phenyl]ethan-1-ol, has a reported boiling point of 218.8°C at 760 mmHg, suggesting that the target compound is a liquid or a low-melting solid at room temperature.[6]

General Principles of Solvent Selection

The fundamental principle of solvent selection for crystallization is that the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Commonly employed crystallization techniques that leverage this principle include:

  • Cooling Crystallization: Involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated solution, followed by controlled cooling to induce crystallization.[1]

  • Anti-solvent Crystallization: This method involves the addition of a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby reducing its solubility and causing precipitation.[1]

  • Evaporation Crystallization: The solvent is slowly evaporated from the solution, leading to an increase in the concentration of the solute and subsequent crystallization.[1] This is particularly useful for compounds that are not sensitive to temperature changes.[1]

Experimental Protocol: Systematic Solvent Screening

A systematic solvent screening is the cornerstone of developing a successful crystallization process.[7] The following protocol outlines a high-throughput approach to identify promising solvent candidates.

Materials and Equipment
  • 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (API)

  • A selection of solvents with varying polarities (see Table 1)

  • Small-scale vials (e.g., 1-2 mL) with magnetic stir bars

  • Heating and stirring plate

  • Microscope with a polarizing filter

  • Analytical balance

  • Temperature probe

Step-by-Step Protocol for Solubility Determination
  • Preparation: Place a known amount of the API (e.g., 10 mg) into each vial.

  • Solvent Addition: Add a small, measured volume of a single solvent (e.g., 0.1 mL) to each vial at room temperature.

  • Room Temperature Solubility: Stir the mixtures at a constant rate for a set period (e.g., 1 hour). Observe and record the solubility. If the solid dissolves completely, the solvent is a good candidate for an anti-solvent or for use in an evaporation method.

  • Elevated Temperature Solubility: For vials where the solid did not dissolve at room temperature, gradually increase the temperature while stirring. Record the temperature at which the solid completely dissolves. A good solvent for cooling crystallization will dissolve the compound at a temperature below its boiling point.[4]

  • Cooling and Observation: Once the solid is dissolved at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Crystal Formation: Observe the vials for the formation of crystalline material. Note the temperature at which crystals first appear. Use a microscope to visually inspect the solid to confirm its crystalline nature (e.g., birefringence under polarized light).[3]

  • Data Compilation: Record all observations in a structured table for easy comparison.

Data Presentation: Solvent Screening Results

Table 1: Solubility of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol in Various Solvents

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon Cooling
Heptane0.1To be determinedTo be determinede.g., Oil out, precipitate, crystals
Toluene2.4To be determinedTo be determinede.g., Oil out, precipitate, crystals
Dichloromethane3.1To be determinedTo be determinede.g., Oil out, precipitate, crystals
Ethyl Acetate4.4To be determinedTo be determinede.g., Oil out, precipitate, crystals
Acetone5.1To be determinedTo be determinede.g., Oil out, precipitate, crystals
Isopropanol3.9To be determinedTo be determinede.g., Oil out, precipitate, crystals
Ethanol4.3To be determinedTo be determinede.g., Oil out, precipitate, crystals
Methanol5.1To be determinedTo be determinede.g., Oil out, precipitate, crystals
Acetonitrile5.8To be determinedTo be determinede.g., Oil out, precipitate, crystals
Water10.2To be determinedTo be determinede.g., Oil out, precipitate, crystals

Note: The values in this table are placeholders and should be populated with experimental data.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical flow of the solvent selection process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Crystallization Method Development cluster_2 Phase 3: Solid-State Characterization A Define API Physicochemical Profile B Select Diverse Solvent Set A->B C High-Throughput Solubility Screening (Room & Elevated Temperature) B->C D Identify Promising Solvents (Single & Binary Systems) C->D E Optimize Crystallization Conditions (Cooling Rate, Anti-solvent Ratio, etc.) D->E F Scale-up Crystallization E->F G Isolate and Dry Crystalline Solid F->G H Characterize Crystal Form (Microscopy, DSC, PXRD, etc.) G->H I Assess Purity and Yield H->I I->D Iterative Refinement

Caption: Workflow for systematic solvent selection and crystallization development.

Advanced Protocols: Polymorph and Co-crystal Screening

The initial solvent screen may yield different crystalline forms, known as polymorphs. Regulatory bodies require a thorough understanding of an API's polymorphic forms to ensure consistent bioavailability and stability.[1] Further screening using a wider range of solvents and crystallization conditions (e.g., different cooling rates, solvent/anti-solvent ratios) is recommended to identify and characterize different polymorphs.[7]

Additionally, co-crystallization, the process of forming a crystalline structure containing the API and a co-former in a stoichiometric ratio, can be a valuable strategy to improve the physicochemical properties of the API, such as solubility and stability.[8] Solvents identified in the initial screen can serve as a starting point for co-crystal screening experiments.

Conclusion

The selection of an appropriate solvent is a critical, data-driven process in the development of a robust crystallization for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol. By systematically evaluating the solubility of the compound in a diverse range of solvents and employing various crystallization techniques, researchers can identify optimal conditions for producing a crystalline form with the desired physical and chemical properties. The protocols and theoretical framework provided in this application note serve as a comprehensive guide to navigate this essential aspect of pharmaceutical development.

References

  • Title: Pharmaceutical Crystallization in drug development | Syrris Source: Syrris URL: [Link]

  • Title: Development of Crystallization Processes for Pharmaceutical Applications Source: LACCEI.org URL: [Link]

  • Title: Crystallisation in pharmaceutical processes Source: BIA URL: [Link]

  • Title: Crystallization processes in pharmaceutical technology and drug delivery design Source: ScienceDirect URL: [Link]

  • Title: Crystal engineering considerations for pharmaceutical co-crystals Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

  • Title: Go-to recrystallization solvent mixtures : r/Chempros Source: Reddit URL: [Link]

  • Title: 1-[2-(trifluoromethoxy)phenyl]ethan-1-ol | CAS#:910442-37-4 Source: Chemsrc URL: [Link]

  • Title: Purification: How To Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Summary of Common Crystallization Solvents Source: University of California, Irvine URL: [Link]

  • Title: 1-[2-(Difluoromethoxy)phenyl]ethan-1-one | C9H8F2O2 | CID 127842-55-1 Source: PubChem URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison Source: Journal of Pharmaceutical Sciences URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Introduction The synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is a critical transformation in the development of various active pharmaceutical ingredients (APIs), including TNF- modulators and TRPV4 antagonists[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1-[2-(difluoromethoxy)phenyl]ethan-1-ol is a critical transformation in the development of various active pharmaceutical ingredients (APIs), including TNF-


 modulators and TRPV4 antagonists[1]. Researchers typically employ one of two primary synthetic routes to access this secondary alcohol:
  • Route A : The reduction of 2-(difluoromethoxy)acetophenone using sodium borohydride (NaBH

    
    ).
    
  • Route B : The nucleophilic addition of methylmagnesium bromide (MeMgBr) to 2-(difluoromethoxy)benzaldehyde[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide mechanistic insights and self-validating protocols to help you maximize reaction yields and product purity.

Route A: Reduction of 2-(difluoromethoxy)acetophenone

Reaction Workflow

NaBH4_Reduction SM 2-(Difluoromethoxy) acetophenone Reagent NaBH4 / MeOH 0 °C to RT SM->Reagent Addition Intermediate Borate Complex Intermediate Reagent->Intermediate Hydride Transfer Product 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol Intermediate->Product Aqueous Quench

Workflow for the NaBH4 reduction of 2-(difluoromethoxy)acetophenone.

Troubleshooting & FAQs

Q: Why is my conversion incomplete even after 4 hours of reaction time? A: Incomplete conversion during NaBH


 reductions is often caused by reagent degradation. NaBH

reacts slowly with protic solvents like methanol to form hydrogen gas and sodium tetramethoxyborate, which depletes the active hydride equivalents. Causality & Solution: To outcompete solvent degradation, maintain the reaction temperature strictly at 0 °C during the initial addition. Use a slight stoichiometric excess of NaBH

(1.2 to 1.5 equivalents).

Q: I am observing a persistent boron-containing impurity in my NMR. How do I remove it? A: The intermediate borate complex can sometimes resist hydrolysis if the workup is too mild. Causality & Solution: The B-O bonds in the intermediate must be fully cleaved to release the free alcohol. Ensure you quench the reaction with a sufficient volume of saturated aqueous NH


Cl or 1M HCl and stir vigorously for at least 15 minutes before extraction.
Self-Validating Protocol: NaBH Reduction

Validation Checkpoint: This protocol includes a TLC/LC-MS hold-point to ensure complete consumption of the starting material before proceeding to the quench phase.

  • Preparation: Dissolve 2-(difluoromethoxy)acetophenone (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Add NaBH

    
     (1.5 eq) portion-wise over 15 minutes. Caution: Effervescence (H
    
    
    
    gas evolution) will occur.
  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Validation (In-Process Control): Sample the reaction mixture. Quench the sample in a vial with water and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. The ketone starting material should be completely absent.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully add saturated aqueous NH

    
    Cl (equal volume to methanol). Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the product.

Route B: Grignard Addition to 2-(difluoromethoxy)benzaldehyde

Reaction Workflow

Grignard_Addition SM 2-(Difluoromethoxy) benzaldehyde Reagent MeMgBr / THF 0 °C SM->Reagent Nucleophilic Addition Intermediate Magnesium Alkoxide Intermediate Reagent->Intermediate C-C Bond Formation Product 1-[2-(Difluoromethoxy) phenyl]ethan-1-ol Intermediate->Product NH4Cl Quench

Workflow for the Grignard addition to 2-(difluoromethoxy)benzaldehyde.

Troubleshooting & FAQs

Q: My Grignard reaction yielded less than 50% product, with mostly unreacted benzaldehyde recovered. What went wrong? A: Grignard reagents like methylmagnesium bromide (MeMgBr) are exceptionally sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or in the atmosphere will rapidly protonate the Grignard reagent, converting it into inactive methane gas. Causality & Solution: You must establish a rigorously anhydrous environment. Flame-dry all glassware under a vacuum and backfill with dry nitrogen or argon. Use commercially available anhydrous THF or Et


O, and titrate your MeMgBr solution prior to use to confirm its true molarity.

Q: During the aqueous workup, a thick, gelatinous emulsion formed that is impossible to separate. How can I break this emulsion? A: This is a classic issue caused by the formation of insoluble magnesium hydroxide [Mg(OH)


] complexes when the reaction is quenched with plain water or weak base.
Causality & Solution: To prevent this, the magnesium salts must be kept water-soluble. Quench the reaction strictly with saturated aqueous NH

Cl[3] or carefully with dilute aqueous HCl[4][5]. The slightly acidic nature of these quenches converts the magnesium into soluble MgCl

or MgBr

salts, resulting in a clean biphasic separation.
Self-Validating Protocol: Grignard Addition

Validation Checkpoint: The use of an inert atmosphere and precise temperature control ensures the nucleophilic addition outcompetes single-electron transfer (SET) side reactions.

  • Preparation: To a flame-dried, nitrogen-purged flask, add 2-(difluoromethoxy)benzaldehyde (1.0 eq) and anhydrous THF (or Et

    
    O) to achieve a 0.2 M concentration.
    
  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise add MeMgBr (3.0 M in Et

    
    O or THF, 1.2 to 1.5 eq) over 15-30 minutes[3][5]. Maintain the internal temperature below 5 °C to prevent side reactions.
    
  • Propagation: Remove the ice bath and allow the reaction to slowly reach room temperature. Stir for 1 to 2 hours[4].

  • Validation (In-Process Control): Quench a 50

    
    L aliquot into 1 mL of sat. NH
    
    
    
    Cl and extract with 1 mL EtOAc. Analyze the organic layer via LC-MS or TLC.
  • Quench: Cool the main reaction vessel back to 0 °C. Carefully and slowly add saturated aqueous NH

    
    Cl until the pH is approximately 4-6[3][4].
    
  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the phases. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo[3].

Quantitative Data Summary

To assist in route selection and reaction planning, the following table summarizes the quantitative parameters and typical outcomes for both synthetic pathways.

ParameterRoute A: NaBH

Reduction
Route B: Grignard Addition
Starting Material 2-(Difluoromethoxy)acetophenone2-(Difluoromethoxy)benzaldehyde
Primary Reagent NaBH

(1.2 - 1.5 eq)
MeMgBr (1.2 - 1.5 eq)
Optimal Solvent Methanol (MeOH)Anhydrous THF or Et

O
Reaction Temperature 0 °C

Room Temperature
0 °C

Room Temperature
Reaction Time 2 hours1 - 2 hours
Typical Yield 85% - 95%70% - 85%
Moisture Sensitivity Low to ModerateExtremely High
Recommended Quench Sat. aq. NH

Cl or Water
Sat. aq. NH

Cl or 1M HCl

References

  • [1] Title: WO2015086525A1 - Fused tricyclic benzimidazoles derivatives as modulators of tnf activity Source: Google Patents URL:

  • [4] Title: WO2024149728A1 - Substituted (hetero)anilines and their use Source: Google Patents URL:

  • [2] Title: FUSED TRICYCLIC IMIDAZOLE DERIVATIVES AS MODULATORS OF TNF ACTIVITY - EP 3080114 B1 Source: European Patent Office URL:

  • [3] Title: WO2024149728A1 - Substituted (hetero)anilines and their use Source: Google Patents URL:

  • [5] Title: WO2005058834A2 - Quinolines useful in treating cardiovascular disease Source: Google Patents URL:

Sources

Optimization

Purification strategies for removing impurities from 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Executive Summary & Compound Profile User Query: "I am observing persistent impurities in my 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol batches. Standard recrystallization is failing.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am observing persistent impurities in my 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol batches. Standard recrystallization is failing. What are the optimal purification strategies?"

Technical Context: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a secondary benzylic alcohol characterized by the presence of an ortho-difluoromethoxy (


) group. This moiety acts as a lipophilic hydrogen bond donor and significantly alters the physicochemical profile compared to the non-fluorinated analog.[1]

Critical Quality Attributes (CQAs):

  • Physical State: Typically a viscous oil or low-melting solid (depending on enantiomeric purity).

  • Key Impurity A (Precursor): 1-[2-(Difluoromethoxy)phenyl]ethanone (Ketone).

  • Key Impurity B (Degradant): 2-(Difluoromethoxy)styrene (Elimination product) or Phenol derivatives (Hydrolysis product).

  • Stability Warning: The

    
     group is generally stable but susceptible to 
    
    
    
    -elimination under strong basic conditions (e.g.,
    
    
    ,
    
    
    ) and hydrolysis under strong acidic forcing conditions.

Purification Decision Matrix (Interactive Workflow)

Before selecting a protocol, identify your primary impurity profile using the decision tree below.

PurificationStrategy Start START: Analyze Crude Mixture (1H NMR / HPLC) CheckKetone Is Ketone Impurity > 5%? Start->CheckKetone CheckEnantiomer Is Enantiomeric Excess (ee) Critical? CheckKetone->CheckEnantiomer No (<5%) Chromatography STRATEGY A: Flash Chromatography (Silica Gel) CheckKetone->Chromatography Yes (>5%) Distillation STRATEGY C: Kugelrohr/Vacuum Distillation (If product is oil) CheckEnantiomer->Distillation No (Racemic OK) ChiralRes STRATEGY D: Kinetic Resolution (Lipase) or Chiral HPLC CheckEnantiomer->ChiralRes Yes (Chiral Target) Chromatography->CheckEnantiomer Post-Purification Scavenging STRATEGY B: Chemical Scavenging (Girard's Reagent) Final Pure 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Scavenging->Final Distillation->Scavenging Trace Ketone Persists Distillation->Final ChiralRes->Final

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity load and stereochemical requirements.

Detailed Protocols & Methodologies

Protocol A: Chromatographic Separation (Removal of Ketone)

Objective: Remove unreacted 1-[2-(difluoromethoxy)phenyl]ethanone. Mechanism: The secondary alcohol is significantly more polar than the ketone precursor due to hydrogen bonding capability.

Step-by-Step Workflow:

  • Stationary Phase: High-purity Silica Gel (230–400 mesh).

  • Mobile Phase Optimization:

    • Screening: Perform TLC using Hexane:Ethyl Acetate (8:2).

    • Target: Adjust polarity so the Ketone has

      
       and Alcohol has 
      
      
      
      .
    • Recommended Gradient: Start at 100% Hexane

      
       10% EtOAc 
      
      
      
      20% EtOAc.
  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Avoid using pure hexane for loading as the polar alcohol may precipitate or streak.

  • Elution:

    • Fraction 1: Non-polar impurities (bis-aromatics, styrene derivatives).

    • Fraction 2: Unreacted Ketone (Check UV absorbance at 254 nm).[2]

    • Fraction 3: Target Alcohol.

Technical Note: If the difluoromethoxy group causes "tailing" due to H-bond donation to silanols, add 1% Triethylamine (TEA) to the mobile phase to passivate the silica.

Protocol B: Chemical Scavenging (Trace Ketone Removal)

Objective: Remove <2% residual ketone without running a second column. Reagent: Girard’s Reagent T (Trimethylaminoacetohydrazide chloride).

Methodology:

  • Dissolve the semi-pure alcohol in Ethanol (10 mL/g).

  • Add Girard’s Reagent T (1.5 equivalents relative to the estimated ketone impurity) and Acetic Acid (10 mol%).

  • Reflux for 1–2 hours. The reagent reacts selectively with the ketone to form a water-soluble hydrazone.

  • Workup:

    • Cool mixture and pour into water.

    • Extract with Ethyl Acetate or Ether.[3]

    • Result: The alcohol partitions into the organic phase; the ketone-hydrazone remains in the aqueous phase.

  • Wash organic layer with saturated

    
     (to remove acetic acid) and Brine.
    
Protocol C: Enantiomeric Resolution (Chiral Purity)

Objective: Isolate (R)- or (S)- enantiomer from racemic mixture.

ParameterKinetic Resolution (Biocatalytic)Chiral HPLC (Preparative)
Agent Candida antarctica Lipase B (CAL-B)Chiralcel OD-H or AD-H Column
Solvent Vinyl Acetate (Acyl donor) / MTBEHexane : Isopropanol (90:10 to 95:5)
Mechanism Selective acetylation of one enantiomerDifferential adsorption energy
Throughput High (Multi-gram scale)Low (mg to g scale)
Outcome Yields Acetate (Enantiomer A) + Alcohol (Enantiomer B)Separated peaks

Expert Insight: For this specific substrate, the bulky ortho-difluoromethoxy group may sterically hinder lipase approach. Screening multiple lipases (CAL-B, Pseudomonas cepacia) is required.

Troubleshooting Guide (FAQ)

Ticket #402: "My product is oiling out during crystallization."

  • Diagnosis: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol has a low melting point and high lipophilicity, making it prone to oiling out in standard polar/non-polar solvent pairs.

  • Solution:

    • Switch to distillation . Use Kugelrohr distillation under high vacuum (<0.1 mmHg). The difluoromethoxy group is thermally stable up to ~150°C, but keep the bath temperature as low as possible.

    • If solid is required, try seeding at -20°C using Pentane/Ether mixtures.

Ticket #515: "I see a new impurity peak after acid workup."

  • Diagnosis: Potential hydrolysis of the

    
     group. While relatively stable, strong mineral acids can cleave this ether to a phenol.
    
  • Solution:

    • Verify impurity mass: Loss of 50 Da (loss of

      
      ) or formation of phenol.
      
    • Corrective Action: Use saturated Ammonium Chloride (

      
      ) for quenching reactions instead of HCl. Maintain pH > 4 during workup.[4]
      

Ticket #620: "HPLC shows the ketone peak merging with the alcohol."

  • Diagnosis: Inadequate resolution on C18 columns due to similar hydrophobicity (the fluorine atoms increase the lipophilicity of the alcohol, bringing it closer to the ketone).

  • Solution:

    • Change the organic modifier from Acetonitrile to Methanol . Methanol engages in H-bonding with the alcohol, shifting its retention time earlier relative to the aprotic ketone.

    • Gradient: 5% MeOH

      
       95% MeOH over 20 mins.
      

Analytical Validation (Self-Check)

Before releasing the batch, validate purity using these criteria:

  • 
     NMR (CDCl
    
    
    
    ):
    • Diagnostic Signal: The

      
       proton appears as a triplet (
      
      
      
      ) in the region of
      
      
      .
    • Purity Check: Ensure no singlet at

      
       (Methyl ketone of the starting material).
      
  • 
     NMR: 
    
    • Confirm a doublet (due to coupling with the single proton) around

      
      .
      
  • HPLC Purity: >98% Area under curve (AUC) at 210 nm and 254 nm.

References

  • Stability of Difluoromethoxy Groups

    • Title: The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.[5][6]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Synthesis & Reduction of Fluorinated Acetophenones

    • Title: Difluoromethylation of Phenols (Synthesis of Precursors).
    • Source: Organic Syntheses.[7]

    • URL:[Link]

  • General Purification of Phenyl Ethanols

    • Title: Investigation of asymmetric alcohol dehydrogenase (ADH)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Chemical Scavenging (Girard's Reagent)
  • Difluoromethoxy Physicochemical Properties

    • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][8][9]

    • Source: BenchChem Technical Guides.[1]

Sources

Troubleshooting

Troubleshooting enantiomeric excess (ee) in 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol production

Welcome to the Technical Support Center for the asymmetric reduction of 1-[2-(difluoromethoxy)phenyl]ethanone to its corresponding chiral alcohol. The ortho-difluoromethoxy (-OCF₂H) group presents unique stereoelectronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric reduction of 1-[2-(difluoromethoxy)phenyl]ethanone to its corresponding chiral alcohol. The ortho-difluoromethoxy (-OCF₂H) group presents unique stereoelectronic challenges: it is highly electron-withdrawing, sterically demanding, and capable of secondary coordination. This guide provides root-cause analyses, validated protocols, and data-driven solutions for resolving enantiomeric excess (ee) degradation across both chemocatalytic and biocatalytic workflows.

Diagnostic Hub & Troubleshooting Workflow

EE_Troubleshooting Start Low ee (<95%) in 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Analyze Analyze Reaction Profile (Map ee vs. Conversion) Start->Analyze ConstantEE ee is constant but low (Kinetic / Transition State Issue) Analyze->ConstantEE DroppingEE ee drops at high conversion (Thermodynamic / Reversibility Issue) Analyze->DroppingEE Catalyst Modify Catalyst Ligand (Tune Steric/Electronic Bulk) ConstantEE->Catalyst Temp Lower Reaction Temperature (Increase ΔΔG‡) ConstantEE->Temp Equilibrium Shift Equilibrium Forward (Excess Cofactor / H-donor) DroppingEE->Equilibrium Racemization Check Background Reaction (Uncatalyzed Borane/Hydride) DroppingEE->Racemization

Fig 1. Diagnostic workflow for resolving enantiomeric excess degradation.

Root Cause Analysis & FAQs

Module A: Transition Metal Catalysis (Noyori ATH & CBS)

Q: Why is my ee stalling at 70-80% using a standard RuCl(p-cymene)(TsDPEN) catalyst? A: The issue is rooted in the transition state geometry. Enantioselectivity in Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is governed by a delicate interplay of CH−π and lone pair−π interactions between the catalyst's η⁶-arene ligand, the SO₂ moiety, and the substrate[1]. The ortho-OCF₂H group disrupts these non-covalent interactions due to the electronegative fluorine atoms and the steric bulk of the oxygen atom. This alters the spatial orientation of the substrate in the chiral pocket, reducing the energy difference (ΔΔG‡) between the diastereomeric transition states. Solution: Switch to a catalyst with a more sterically demanding arene (e.g., mesitylene) or a tethered Ru-complex to rigidify the transition state and force the substrate into the preferred pro-chiral orientation.

Q: How does the reaction temperature specifically impact the ATH of this substrate? A: Temperature directly affects the kinetic distribution of the transition states. Because the ortho-OCF₂H group lowers the inherent ΔΔG‡ of the reaction, the system becomes highly sensitive to thermal fluctuations. Lowering the temperature suppresses the higher-energy (undesired) diastereomeric transition state, thereby increasing enantioselectivity[2].

Q: I suspect a background uncatalyzed reaction is ruining my ee during Corey-Bakshi-Shibata (CBS) reduction. How do I confirm this? A: The strongly electron-withdrawing nature of the -OCF₂H group makes the carbonyl carbon highly electrophilic. Consequently, the reducing agent (e.g., borane) may directly reduce the ketone without coordinating to the chiral oxazaborolidine catalyst, leading to a racemic background reaction[3]. To confirm this, run a control reaction with the substrate and borane without the CBS catalyst. If rapid reduction occurs, you must suppress this background pathway by lowering the temperature to -20 °C or -78 °C and using a slow, continuous addition of the borane reagent.

Module B: Biocatalysis (Ketoreductases / KREDs)

Q: My KRED reaction starts with >99% ee but drops to 90% ee as it approaches full conversion. Why? A: This is a classic thermodynamic reversibility issue. Ketoreductase-catalyzed reactions are equilibrium-driven. As the chiral 1-[2-(difluoromethoxy)phenyl]ethan-1-ol accumulates and the ketone depletes, the enzyme can begin to catalyze the reverse oxidation reaction. If the KRED is not perfectly enantiospecific in the reverse direction, it will slowly oxidize the major enantiomer and reduce it back into a mixture of both enantiomers, causing the ee to fall rapidly near equilibrium[4].

Q: How can I prevent this thermodynamic ee erosion and drive the reaction to completion? A: You must forcefully shift the equilibrium to the right. For industrial viability, this is achieved by using a large excess of a sacrificial co-substrate (usually isopropanol) to regenerate the reduced state of the NAD(P)H cofactor[5]. Ensure your chosen KRED variant tolerates high concentrations of isopropanol, or couple the system with a secondary enzyme (like Glucose Dehydrogenase / GDH) and an excess of glucose to make the cofactor recycling virtually irreversible.

Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on ATH Enantioselectivity

ParameterCondition A (Standard)Condition B (Optimized)Mechanistic Impact on 1-[2-(OCF₂H)Ph]ethanone
Catalyst Arene p-cymeneMesityleneIncreased steric bulk locks substrate conformation, enhancing lone pair−π interactions.
Temperature 40 °C0 °C to 25 °CMaximizes ΔΔG‡ between competing diastereomeric transition states.
Concentration 1.0 M0.1 MDilute conditions prevent catalyst aggregation and off-cycle resting states.
H-Donor HCOOH / NEt₃iPrOH / tBuOKAlters the rate of hydride transfer; iPrOH often provides milder, more controlled kinetics.

Table 2: KRED Cofactor Recycling Systems Comparison

Recycling SystemCo-substrateByproductReversibility RiskSuitability for High Substrate Loading
Substrate-Coupled Isopropanol (Excess)AcetoneModerate (Acetone must be vented)High (if KRED is solvent-tolerant)
Enzyme-Coupled Glucose + GDHGluconolactoneVery Low (Irreversible hydrolysis)Very High (Maintains constant pH with buffer)
Enzyme-Coupled Formate + FDHCO₂ (gas)Lowest (CO₂ escapes system)High (Excellent for preventing ee erosion)

Self-Validating Experimental Protocols

A core tenet of troubleshooting is utilizing self-validating systems. The following protocols integrate internal controls to definitively isolate the root cause of poor enantioselectivity.

Protocol A: Self-Validating Asymmetric Transfer Hydrogenation (ATH)

Objective: Differentiate between poor intrinsic catalyst selectivity and product racemization.

  • Racemic Standard Generation (Control):

    • Dissolve 1 mmol of 1-[2-(difluoromethoxy)phenyl]ethanone in 5 mL of MeOH.

    • Cool to 0 °C and add 1.2 mmol of NaBH₄ in small portions.

    • Quench with saturated NH₄Cl, extract with EtOAc, and analyze via Chiral HPLC to establish the baseline retention times for the (R)- and (S)-enantiomers.

  • Catalyst Preparation: In a glovebox, dissolve 0.5 mol% of RuCl(mesitylene)(TsDPEN) in anhydrous, degassed dichloromethane (DCM).

  • Reaction Initiation: Transfer the catalyst to a Schlenk flask containing 1 mmol of the substrate in 10 mL of a 5:2 HCOOH/NEt₃ azeotropic mixture at 25 °C.

  • Kinetic Sampling: Withdraw 50 μL aliquots at 1h, 4h, and 24h. Quench immediately in 1 mL of hexane/isopropanol (90:10) and filter through a short silica plug.

  • Validation Logic: Analyze the aliquots via Chiral HPLC. If the ee is low at 1h, the catalyst ligand is poorly matched to the substrate's steric profile. If the ee is >95% at 1h but degrades by 24h, the product is undergoing post-reaction racemization (likely due to acidic conditions).

Protocol B: KRED Screening with Internal Reversibility Control

Objective: Identify biocatalysts that maintain high ee at maximum conversion without reverse-oxidation leakage.

  • Buffer & Cofactor Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺, 100 mM glucose, and 10 U/mL Glucose Dehydrogenase (GDH).

  • Enzyme Rehydration: Dispense 1 mL of the buffer into wells containing 5 mg of lyophilized KRED variants from a screening library.

  • Substrate Addition: Dissolve the substrate in DMSO to create a 2 M stock. Add 50 μL of this stock to each well (final substrate concentration = 100 mM, 5% v/v DMSO).

  • Incubation & Extraction: Seal the plate and incubate at 30 °C, 250 rpm for 24 hours. Extract the reactions with 1 mL of methyl tert-butyl ether (MTBE).

  • Validation Logic: Centrifuge and analyze the organic layer via GC. Compare the ee of the product against the conversion rate. Select only the KRED variants that exhibit >99% conversion and >99% ee, proving the enzyme does not suffer from equilibrium-driven enantiomeric erosion.

References

1.1 - ACS Organometallics 2. 2 - Benchchem 3. 3 - Benchchem 4.4 - Beilstein Journal of Organic Chemistry 5.5 - Chemical Communications (RSC Publishing)

Sources

Optimization

Stability of the difluoromethoxy group under acidic reaction conditions

Difluoromethoxy ( ) Stability Support Hub Current Status: Operational | Topic: Acidic Reaction Conditions | Role: Senior Application Scientist Executive Summary: The Lipophilicity-Acidity Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Difluoromethoxy ( ) Stability Support Hub

Current Status: Operational | Topic: Acidic Reaction Conditions | Role: Senior Application Scientist

Executive Summary: The Lipophilicity-Acidity Paradox

Welcome to the technical support hub for the difluoromethoxy group. If you are here, you are likely navigating the delicate balance of retaining this lipophilic hydrogen-bond donor while subjecting your scaffold to harsh acidic environments.

The Core Insight: The difluoromethoxy group (


) behaves as a "super-ether." While structurally similar to a methoxy group or an acetal, the strong electron-withdrawing effect of the two fluorine atoms (

) significantly lowers the electron density on the oxygen atom.
  • Consequence 1: The oxygen is less basic . It resists protonation by Brønsted acids and coordination by Lewis acids far better than a standard methoxy group.

  • Consequence 2: The

    
     bond is strengthened, making it resistant to hydrolysis under conditions that would instantly cleave a BOC group or a simple acetal.
    
Stability Matrix: Acid Tolerance Profiling

Use this matrix to determine if your planned reaction conditions jeopardize the


 moiety.
Reagent ClassSpecific ReagentStability StatusTechnical Notes
Weak Brønsted Acetic Acid, Formic AcidHigh Completely stable. No degradation observed even at reflux.
Strong Brønsted TFA, HCl (4M in Dioxane)High Safe Zone. Standard deprotection conditions (e.g., BOC removal) leave

intact.
Aqueous Mineral

,

(aq)
Moderate-High Stable at RT. Prolonged heating (>80°C) in concentrated acids may induce slow hydrolysis to formate/phenol.
Lewis Acid (Mild)

,

High Generally stable. Suitable for standard Lewis-acid catalyzed transformations.
Lewis Acid (Strong)

,

Moderate Caution. Compatible with Friedel-Crafts if temperature is controlled (< 0°C to RT).[1] High heat can cause cleavage.[2]
Ether Cleavage

,

Conditional Risk Zone.

is more stable than

, allowing selective demethylation at low temps (-78°C to 0°C). Forcing conditions will cleave it.
Mechanism of Stability (Visualization)

The following diagram illustrates why the difluoromethoxy group survives conditions that destroy other ethers. The fluorines act as an "electronic shield," preventing the initial protonation step required for acid hydrolysis.

OCHF2_Stability Methoxy Methoxy Group (-OCH3) Protonation_Me Easy Protonation (High Electron Density) Methoxy->Protonation_Me Lone Pair Available Difluoro Difluoromethoxy (-OCHF2) Protonation_DF Resists Protonation (e- Density Pulled by F) Difluoro->Protonation_DF Inductive Effect (-I) Acid Acid Attack (H+ or Lewis Acid) Acid->Methoxy Attacks Acid->Difluoro Attacks Result_Me Cleavage/Hydrolysis Protonation_Me->Result_Me Rapid Result_DF Intact Moiety Protonation_DF->Result_DF Kinetic Barrier

Caption: Comparative mechanistic pathway showing how the inductive effect of fluorine prevents the initial protonation/coordination step, conferring acid stability.

Troubleshooting & Protocols
Scenario A: Selective Demethylation (The "BBr3 Problem")

User Issue: "I have a scaffold with both


 and 

. I need to convert the methoxy to a phenol using

. Will I lose the difluoromethoxy group?"

Protocol:

  • Cool Down: Cool the reaction mixture (DCM) to -78°C .

  • Stoichiometry: Add

    
     (1.0 - 1.2 equiv per methoxy group). Do not use a large excess initially.
    
  • Warm Slowly: Allow the reaction to warm only to 0°C . Monitor by LCMS.

  • The Logic: The boron center coordinates preferentially to the more basic oxygen of the

    
    . The 
    
    
    
    oxygen is electron-deficient, making the
    
    
    complex formation thermodynamically less favorable and kinetically slower.
  • Quench: Quench at 0°C with MeOH/Water.

Scenario B: Friedel-Crafts Acylation

User Issue: "I am trying to acylate a difluoromethoxybenzene using


. Yields are low, or the group is disappearing."

Troubleshooting Guide:

  • Check Position: The

    
     group is an ortho/para director, but it is weaker  than a methoxy group due to the electron-withdrawing fluorines (Hammett 
    
    
    
    vs
    
    
    for OMe).
  • Catalyst Choice:

    
     is harsh. If cleavage occurs, switch to a milder Lewis acid like 
    
    
    
    or use triflic acid (TfOH) as the catalyst.
  • Temperature: Do not reflux. Perform the acylation at 0°C to RT.

Frequently Asked Questions (FAQ)

Q1: Is


 stable to hydrogenation (

)?
A: Generally, yes. However, under acidic hydrogenation conditions (e.g., acetic acid solvent), you run a slight risk of hydrodefluorination (loss of F). Use neutral solvents (MeOH, EtOH) to be safe.

Q2: How does it compare to Trifluoromethoxy (


)? 
A: 

is the "gold standard" for stability—it is virtually inert to all acids and bases.

is slightly less stable due to the presence of the benzylic-like proton (

), which can be a weak handle for radical abstraction or extreme elimination, but for standard acid chemistry, they are functionally similar.

Q3: I see a new peak in NMR at ~8.0 ppm after acid treatment. What is it? A: If the group hydrolyzes, it often generates a formate ester intermediate before fully hydrolyzing to the phenol. Check for a singlet around 8.0-8.2 ppm (formyl proton).

References
  • Zafrani, Y., et al. (2019). "Difluoromethoxy Arene: A Neglected Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry.

  • Li, H., et al. (2016). "The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions." Organic Chemistry Frontiers.

  • Sousa e Silva, P.J., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." European Journal of Organic Chemistry.[3]

  • Leroux, F.R., et al. (2005). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." ChemMedChem.

Sources

Troubleshooting

Resolving solubility issues of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol in aqueous media

Welcome to the Technical Support Center for formulation and assay development. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol presents unique physicochemical challenges due to its highly lipophilic difluoromethoxy (-OCF₂H) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol presents unique physicochemical challenges due to its highly lipophilic difluoromethoxy (-OCF₂H) group and secondary alcohol moiety. While the -OCF₂H group acts as a lipophilic hydrogen bond donor that enhances membrane permeability[1][2], it severely restricts aqueous solubility, leading to precipitation in in vitro assays and poor bioavailability in in vivo models[3].

This guide provides authoritative, self-validating troubleshooting strategies to overcome these specific solubility barriers.

Diagnostic Workflow & Solubilization Strategy

Selecting the correct solubilization strategy depends entirely on the downstream application. The decision matrix below outlines the optimal pathways for in vitro and in vivo applications, integrating mandatory self-validation checkpoints to ensure data integrity.

G Start 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Solubility Issue App Determine Target Application Start->App InVitro In Vitro (Cellular Assays) App->InVitro InVivo In Vivo (Animal Models) App->InVivo DMSO DMSO Co-solvent Strategy (Max 0.1% - 1.0% Final) InVitro->DMSO HPBCD HP-β-CD Inclusion Complexation InVivo->HPBCD Val1 Self-Validation: Turbidity Assay (OD600) DMSO->Val1 Val2 Self-Validation: Phase Solubility Diagram HPBCD->Val2 Fail1 Micro-precipitation Detected (OD600 > 0.05) Val1->Fail1 Turbid Success1 Proceed to Biological Assay Val1->Success1 Clear Solution Fail2 Non-linear Isotherm (Poor Complexation) Val2->Fail2 A-type/B-type Plot Success2 Proceed to Pharmacokinetic Dosing Val2->Success2 AL-type Linear Plot Fail1->HPBCD Switch Strategy

Decision matrix and self-validating workflow for difluoromethoxy solubility enhancement.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol precipitate in my cell culture media even when using a DMSO stock? Causality: The difluoromethoxy group is highly lipophilic and can rapidly interconvert between conformations[1][4]. When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the rapid change in solvent polarity causes a "solvent shock." The lipophilic molecules aggregate and crash out of solution before they can evenly disperse[5]. Solution: You must perform serial dilutions in 100% DMSO before making a single, final dilution into the aqueous media. Ensure the final DMSO concentration does not exceed the tolerance limit of your specific cell line (typically 0.1% to 1.0%)[5][6].

Q2: I need to dose this compound in vivo, but DMSO concentrations above 5% cause tissue necrosis. What is the alternative? Causality: Strong organic co-solvents like DMSO strip lipid membranes and cause severe toxicity at high systemic doses[7][8]. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3][9]. The lipophilic difluoromethoxy-phenyl ring inserts into this cavity via hydrophobic interactions, shielding it from the aqueous environment, while the exterior hydroxyl groups maintain high water solubility and low systemic toxicity[3][9].

Q3: Does the secondary alcohol group on the molecule help with aqueous solubility? Causality: While the secondary alcohol (-OH) can act as a hydrogen bond donor and acceptor, its hydrophilic contribution is overwhelmingly masked by the electron-withdrawing and highly hydrophobic nature of the adjacent difluoromethoxy-phenyl ring[1][2]. Therefore, pH adjustments (which work for ionizable amines or carboxylic acids) will not improve the solubility of this neutral molecule[10]. You must rely on co-solvents or inclusion complexes.

Quantitative Reference Data

Table 1: Maximum Tolerated DMSO Concentrations for In Vitro Assays

Exceeding these limits causes solvent-induced cytotoxicity, confounding assay results[6][7].

Cell Line / Assay TypeRecommended Max DMSO Final Conc.Causality / Observation
Primary Cells / Stem Cells≤ 0.1%Highly sensitive; >0.1% induces apoptosis and differentiation artifacts.
Sensitive Breast Cancer (e.g., MCF-7)≤ 0.1% - 0.3%Viability impacted rapidly in short-term assays above 0.3%.
Robust Cancer Lines (e.g., HeLa, A549)≤ 0.5% - 1.0%Tolerant up to 1.0%, but requires strict vehicle control matching.
High-Throughput Screening (HTS)0.1% - 1.0%Must be kept mathematically consistent across all microplate wells.
Table 2: Comparative Excipient Strategies for Difluoromethoxy Compounds

Evaluating the trade-offs between solubilization power and biological compatibility[3][9][10].

Excipient StrategySolubilization MechanismBest ForLimitations
DMSO Polarity reduction (Co-solvent)In vitro biochemical assaysHigh toxicity in vivo; dilution-induced precipitation.
HP-β-CD Molecular encapsulationIn vivo IV/Oral dosingRequires stoichiometric optimization; higher cost.
PEG 400 Co-solvent / DispersionOral suspensionsViscous; can cause GI distress at high volumes.

Validated Experimental Protocols

Protocol A: Self-Validating DMSO Serial Dilution for Cellular Assays

This protocol prevents localized supersaturation and micro-precipitation when introducing the compound to aqueous media[5].

Step-by-Step Methodology:

  • Stock Preparation: Weigh 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol and dissolve in 100% sterile DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Organic Serial Dilution: Label a series of microcentrifuge tubes. Perform a 2-fold or 10-fold serial dilution of the compound exclusively in 100% DMSO.

  • Aqueous Transfer: Prepare the final cell culture media. Transfer the required volume from each DMSO dilution tube into the media such that the final DMSO concentration is exactly 0.1% in all wells (e.g., 1 µL of DMSO stock into 999 µL of media)[5].

  • Self-Validation Check (Turbidity Assay): Before adding the media to your cells, transfer 100 µL of the final dosed media to a clear 96-well plate. Read the absorbance at 600 nm (OD600) using a microplate reader.

    • Validation Logic: If the OD600 is >0.05 above a blank media control, micro-precipitation has occurred. The compound has crashed out, and the biological data will be invalid. You must switch to HP-β-CD complexation.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

This protocol physically forces the difluoromethoxy group into the cyclodextrin cavity, creating a stable, water-soluble complex suitable for animal dosing[3][9].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol to HP-β-CD.

  • Wetting: Place the HP-β-CD powder in a mortar. Add a small amount of purified water/ethanol mixture (50:50 v/v) to form a thick, homogenous paste.

  • Kneading: Slowly add the 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the lipophilic difluoromethoxy ring into the hydrophobic cavity of the cyclodextrin[3].

  • Drying: Dry the resulting paste under a vacuum or via lyophilization (freeze-drying) for 24 hours to remove all residual solvents.

  • Self-Validation Check (Phase Solubility Diagram): To validate that a true inclusion complex has formed (and not just a physical mixture), prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM). Add excess complexed powder to each, agitate for 24 hours, filter, and measure the dissolved compound via HPLC.

    • Validation Logic: Plot the concentration of dissolved compound against the HP-β-CD concentration. A linear increase (

      
      -type isotherm) validates a successful 1:1 stoichiometric inclusion complex. If the line plateaus early, the complexation failed, and the kneading time/solvent ratio must be adjusted.
      

References

  • BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem.
  • ResearchGate. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry.
  • ResearchGate. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?"
  • American Pharmaceutical Review.
  • Sigma-Aldrich. "Liquid Formulation Solubility Enhancement: Formulation-Based Approaches to Enhance API Solubility."
  • Drug Development & Delivery. "FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review."
  • Jagiellonian Center of Innovation.
  • NIH. "DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay."
  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

Optimization

Technical Support Center: Troubleshooting Ortho-Substituted Phenyl Ethanol Synthesis

Welcome to the Technical Support Center. Synthesizing 1-(2-substituted phenyl)ethanols is a fundamental yet notoriously difficult transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1-(2-substituted phenyl)ethanols is a fundamental yet notoriously difficult transformation in medicinal chemistry and drug development. Bulky substituents at the ortho-position (e.g., -CF3, -I, -tBu, -NO2) severely restrict the Bürgi-Dunitz trajectory, imposing massive steric hindrance. This physical block leads to sluggish reaction rates, poor conversions, and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these bottlenecks and ensure a self-validating experimental workflow.

Carbon-Carbon Bond Formation: Overcoming Grignard Enolization

Q: My Grignard addition to an ortho-substituted acetophenone yields mostly recovered starting material and enolization byproducts. How do I force the C-C bond formation?

A: The fundamental issue here is that the basicity of your Grignard reagent is outcompeting its nucleophilicity. Because the ortho-group physically blocks the carbonyl carbon, the addition rate is drastically reduced. This kinetic delay allows the Grignard reagent to act as a base instead, deprotonating the alpha-carbon to form an unreactive enolate.

The Fix: Convert your Grignard reagent to an organocerium species using anhydrous CeCl₃ 1. Cerium is highly oxophilic; it acts as a robust Lewis acid to activate the sterically shielded carbonyl oxygen. Crucially, the resulting organocerium reagent (RCeCl₂) is highly nucleophilic but significantly less basic than the parent Grignard, effectively suppressing enolization and driving the 1,2-addition to completion.

Protocol: Organocerium-Mediated Addition
  • Drying: Heat CeCl₃·7H₂O under high vacuum (0.1 mmHg) at 140 °C for 2 hours to yield strictly anhydrous CeCl₃. Self-validation step: The powder should become completely free-flowing.

  • Suspension: Cool to room temperature under argon, add anhydrous THF (to 0.3 M), and stir vigorously overnight to form a uniform white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours to form the organocerium intermediate.

  • Addition: Add the ortho-substituted ketone (1.0 equiv) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, filter through a Celite pad to remove cerium salts, and extract with EtOAc.

Ketone Reduction: Bypassing Steric Shields with Hard Hydrides

Q: Standard NaBH₄ reduction of my 2-iodoacetophenone is taking days and stalling at 40% conversion. What is the most efficient alternative?

A: Standard sodium borohydride in protic solvents is often too bulky and insufficiently electrophilic to attack highly congested ortho-substituted systems.

The Fix: Implement the Luche Reduction 2. By adding stoichiometric CeCl₃·7H₂O to the methanolic NaBH₄ reduction, you fundamentally alter the reactive species. The Ce³⁺ ions catalyze the reaction between NaBH₄ and methanol to form sodium methoxyborohydrides (NaBH₄₋ₙ(OMe)ₙ). These alkoxy-substituted hydrides are "harder" and sterically less demanding, allowing them to penetrate the hindered pocket. Furthermore, Ce³⁺ coordinates to the carbonyl, increasing its electrophilicity.

Protocol: Luche Reduction for Hindered Ketones
  • Preparation: Dissolve the ortho-substituted acetophenone (1.0 equiv) and CeCl₃·7H₂O (1.0 equiv) in methanol (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes. (Caution: Vigorous hydrogen gas evolution will occur).

  • Completion: Stir for 30–60 minutes. Self-validation step: The reaction is typically complete when gas evolution completely ceases.

  • Workup: Quench with water, evaporate the bulk of the methanol under reduced pressure, and extract the aqueous residue with dichloromethane.

Enantioselective Synthesis: Precision in Chiral Pockets

Q: I need to synthesize enantiopure (S)-1-(2-trifluoromethylphenyl)ethanol. CBS reduction is giving poor enantiomeric excess (ee) due to the ortho-substituent. What catalytic system should I use?

A: While oxazaborolidine (CBS) catalysts are excellent for standard ketones, the steric bulk of an ortho-substituent often disrupts the highly specific pre-transition state coordination required for high ee.

The Fix: Transition to Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II)-TsDPEN catalyst (Noyori-Ikariya catalyst) 3. The Ru(II) complex operates via an outer-sphere mechanism. The transition state is a highly organized 6-membered pericyclic ring involving the metal hydride, the amine proton, and the ketone. The spatial arrangement of the TsDPEN ligand creates a chiral pocket that actively accommodates the ortho-substituent by directing it outward, minimizing steric clash while enforcing strict enantiofacial discrimination.

Protocol: Ru(II)-Catalyzed ATH
  • Catalyst Activation: In a Schlenk flask under argon, dissolve[RuCl(p-cymene)(TsDPEN)] (0.5 mol%) in anhydrous isopropanol (0.5 M). Add a solution of KOH in isopropanol (2.5 mol%). Stir for 10 minutes to generate the active 16-electron Ru-amide complex.

  • Substrate Addition: Add the ortho-substituted acetophenone (1.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via chiral GC or HPLC.

  • Workup: Pass the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with EtOAc. Concentrate to yield the chiral alcohol.

ATH_Cycle Precat Precatalyst [RuCl(p-cymene)(TsDPEN)] Base Base (KOH/iPrOH) HCl elimination Precat->Base Active Active Catalyst (16e-) Ru-Amide Complex Base->Active Hydride Ru-Hydride (18e-) Hydrogen Donor (iPrOH) Active->Hydride + iPrOH - Acetone TS 6-Membered Cyclic TS (Outer-Sphere Mechanism) Hydride->TS + Ketone Ketone Ortho-Substituted Acetophenone Ketone->TS TS->Active Catalyst Regeneration Product Chiral 1-(2-substituted phenyl)ethanol TS->Product Product Release

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation Cycle for Hindered Ketones.

Quantitative Performance Summary

The table below summarizes the expected improvements when applying these specialized techniques to sterically hindered ortho-substituted systems.

SubstrateReagent SystemPrimary Issue OvercomeTypical Yield / ee
2-IodoacetophenonePhMgBr (Standard)Enolization / Steric Block< 15%
2-Iodoacetophenone PhMgBr / CeCl₃ Enolization / Steric Block 85%
2-MethylacetophenoneNaBH₄ / MeOHSlow Reaction / Low Conv.45% (after 24h)
2-Methylacetophenone NaBH₄ / CeCl₃ (Luche) Slow Reaction / Low Conv. 98% (after 1h)
2-TrifluoromethylacetophenoneCBS Catalyst / BH₃Poor Enantioselectivity75% Yield / 65% ee
2-Trifluoromethylacetophenone Ru(II)-TsDPEN (ATH) Poor Enantioselectivity 99% Yield / 96% ee

References

  • A Concise Synthesis of ortho-Iodobenzyl Alcohols via Addition of ortho-Iodophenyl Grignard Reagent to Aldehydes and Ketones ResearchGate URL
  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction Ovid URL
  • Transfer hydrogenation reduction of acetophenone catalyzed by Ru(II) and Rh(I) complexes with ligands derived from (1R,2R)

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Manufacturing

Welcome to the comprehensive technical support guide for the manufacturing scale-up of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the manufacturing scale-up of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex challenges encountered during the transition from bench-scale synthesis to pilot and production-scale manufacturing.

The synthesis of this fluorinated alcohol, a key intermediate in many pharmaceutical compounds, typically involves two critical steps: the formation of the precursor ketone, 1-[2-(difluoromethoxy)phenyl]ethan-1-one, followed by its reduction to the desired alcohol. Each stage presents unique scale-up hurdles that require careful consideration and control. This guide provides in-depth, experience-based solutions and preventative measures to ensure a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide

This section addresses specific issues that may arise during the manufacturing process in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Part 1: Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-one

The precursor ketone is commonly synthesized via the difluoromethylation of a phenolic starting material.

Question 1: We are observing incomplete conversion and significant byproduct formation during the difluoromethylation reaction at a larger scale. What are the likely causes and how can we mitigate them?

Answer:

Incomplete conversion and byproduct formation during the scale-up of difluoromethylation often stem from mass and heat transfer limitations, as well as reagent stability issues.

  • Causality:

    • Poor Mixing: In larger reactors, achieving homogenous mixing of the phenolic substrate, base (e.g., cesium carbonate), and the difluoromethylating agent can be challenging.[1] This leads to localized "hot spots" and areas of low reagent concentration, promoting side reactions.

    • Thermal Control: The difluoromethylation reaction is often exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, which can decompose the difluoromethylating agent and promote the formation of impurities.

    • Reagent Addition Rate: A rapid addition of the difluoromethylating agent on a large scale can overwhelm the reactor's cooling capacity and lead to a runaway reaction.

  • Troubleshooting & Preventative Measures:

    • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous slurry. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing at scale.

    • Controlled Reagent Addition: Add the difluoromethylating agent subsurface and at a controlled rate to maintain the desired reaction temperature.[2] For highly exothermic reactions, consider a semi-batch process where the reagent is added portion-wise.

    • Solvent Selection: The choice of solvent can significantly impact heat transfer and solubility. A solvent with a higher boiling point and good thermal conductivity can help to better control the reaction temperature.

dot

cluster_0 Difluoromethylation Scale-Up Challenges A Incomplete Conversion C Poor Mixing A->C Caused by D Inadequate Thermal Control A->D Caused by E Rapid Reagent Addition A->E Caused by B Byproduct Formation B->C Caused by B->D Caused by B->E Caused by F Optimize Agitation C->F Solved by G Controlled Addition D->G Solved by H Solvent Selection D->H Solved by E->G Solved by cluster_1 NaBH4 Reduction Scale-Up Workflow Start Start A Controlled NaBH4 Addition Start->A B Monitor Temperature & H2 Evolution A->B C Reaction Completion B->C D Controlled Quench C->D E Phase Separation D->E F Product Isolation E->F End End F->End

Caption: Workflow for safe scale-up of sodium borohydride reduction.

Part 3: Purification of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Question 4: We are struggling with the purification of the final product. Distillation is leading to decomposition, and chromatography is not economically viable at our desired scale. What are our options?

Answer:

The purification of fluorinated alcohols can be challenging due to their physical properties and potential thermal instability. [3]Crystallization is often the most scalable and cost-effective purification method.

  • Causality:

    • Thermal Instability: Fluorinated alcohols can be susceptible to decomposition at elevated temperatures, making high-temperature distillation problematic.

    • Azeotrope Formation: The product may form azeotropes with residual solvents or impurities, making separation by distillation difficult.

    • Chromatography Costs: While effective at the lab scale, preparative chromatography is often too expensive and solvent-intensive for large-scale manufacturing.

  • Troubleshooting & Preventative Measures:

    • Crystallization Development:

      • Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.

      • Seeding Strategy: Develop a robust seeding strategy to control the crystal size and morphology, which is crucial for filtration and drying.

      • Cooling Profile: Optimize the cooling profile to control the rate of crystallization and minimize impurity inclusion. A slow, controlled cooling rate is generally preferred.

    • Alternative Purification Techniques:

      • Slurry Resuspension: If the initial purity is close to the target, a simple slurry resuspension in a non-solvent can be an effective way to remove more soluble impurities.

      • Liquid-Liquid Extraction: Optimize the work-up and extraction conditions to remove as many impurities as possible before the final purification step.

ParameterLab ScalePilot/Production ScaleKey Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, efficient heating/cooling.Lower surface area to volume ratio, potential for hot spots.Reactor design, jacket temperature control, agitation.
Mass Transfer Efficient mixing, rapid diffusion.Potential for poor mixing, mass transfer limitations.Agitator design and speed, reagent addition strategy.
Safety Small quantities, manageable exotherms.Large quantities, significant exotherms, gas evolution.Process safety management, proper venting, emergency procedures. [4]
Impurity Profile May not detect minor impurities.Accumulation of impurities can impact yield and quality.Thorough process understanding and analytical characterization. [5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol?

A1: The primary safety concerns include:

  • Exothermic Reactions: Both the difluoromethylation and the reduction steps can be highly exothermic. A thorough understanding of the reaction calorimetry is essential for safe scale-up.

  • Hydrogen Evolution: The use of reducing agents like sodium borohydride generates flammable hydrogen gas, requiring proper reactor design and venting.

  • Handling of Reagents: Some difluoromethylating agents and catalysts can be hazardous. Always consult the Safety Data Sheet (SDS) and follow proper handling procedures.

  • Process Deviations: It is crucial to have a well-defined process with established operating limits and emergency procedures to handle any deviations. [6] Q2: How do we choose between catalytic hydrogenation and a chemical reducing agent like sodium borohydride for the reduction step at scale?

A2: The choice depends on several factors:

  • Cost: Catalytic hydrogenation is often more cost-effective at a large scale due to the reusability of the catalyst.

  • Selectivity: Catalytic hydrogenation can sometimes offer higher selectivity and produce a cleaner product profile.

  • Process Safety: The handling of high-pressure hydrogen and pyrophoric catalysts requires specialized equipment and expertise. Sodium borohydride reductions, while having their own hazards, may be simpler to implement in some facilities.

  • Equipment Availability: The choice may be dictated by the available equipment in your manufacturing facility.

Q3: What are the key analytical techniques we should use to monitor the process and ensure product quality?

A3: A robust analytical package is critical for successful scale-up. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, quantifying the product, and identifying and quantifying impurities.

  • Gas Chromatography (GC): For analyzing residual solvents and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): For structural confirmation of the product and key intermediates.

  • Mass Spectrometry (MS): For identification of unknown impurities.

  • In-situ Monitoring (e.g., FTIR, Raman): Can provide real-time information on reaction kinetics and help to ensure process consistency.

Q4: Can flow chemistry be a viable option for scaling up this synthesis?

A4: Yes, flow chemistry can offer significant advantages for scaling up this type of synthesis. [7]* Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control over reaction temperature and mixing.

  • Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

  • Process Intensification: Flow chemistry can lead to higher throughput and more efficient processes.

However, the transition to a flow process requires specialized equipment and expertise in flow chemistry development.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones.
  • ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • ResearchGate. (2025, August 10). Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information.
  • Hazen Research. (n.d.). SCALEUP ISSUES FROM BENCH TO PILOT.
  • Benchchem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
  • Chemical Industry Journal. (2022, April 25). Grignard Reactions in Flow.
  • Legal Information Institute. (n.d.). 29 CFR § 1910.119 - Process safety management of highly hazardous chemicals.
  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Technical Comparison Guide: Mass Spectrometry Profiling of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Executive Summary 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (MW: 188.17 Da) is a fluorinated benzylic alcohol derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Executive Summary

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (MW: 188.17 Da) is a fluorinated benzylic alcohol derivative often utilized as a metabolic probe or intermediate in medicinal chemistry.[1] Its mass spectrometric behavior is defined by the competition between the labile benzylic hydroxyl group and the electron-withdrawing difluoromethoxy (


) substituent.

This guide provides a comparative analysis of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) .

  • Key Differentiator: The ortho-positioning of the

    
     group induces specific "ortho-effects" (steric-assisted elimination) distinguishable from para-isomers.
    
  • Primary Identification Marker (EI): The

    
    -cleavage ion (
    
    
    
    173) and the difluoromethyl radical loss (
    
    
    137).
  • Primary Quantitation Marker (ESI): The sodium adduct

    
     (
    
    
    
    211) or the water-loss product (
    
    
    171).

Structural Context & Ionization Strategy

The molecule consists of a 1-phenylethanol core substituted at the ortho position with a difluoromethoxy group.

FeatureStructural Influence on MS
Benzylic Alcohol Prone to

-cleavage
(loss of

) and dehydration (loss of

).
Difluoromethoxy (

)
Electron-withdrawing; destabilizes the benzylic carbocation relative to a methoxy group. Characteristic neutral loss of

(51 Da).
Ortho-Substitution Facilitates intramolecular interactions (H-bonding between

and ether O/F), promoting specific elimination pathways not seen in meta or para isomers.
Comparative Ionization Matrix
MethodSuitabilityDominant SpeciesApplication
EI (70 eV) High (Structural ID)

173, 107, 137
Impurity profiling, synthesis verification.
ESI (+) Medium (Lability issues)

(

211),

(

171)
PK studies, metabolite quantification.
APCI (+) High (Robustness)

(

171)
Analysis in non-polar matrices.

Electron Ionization (EI) Fragmentation Analysis

Under standard 70 eV EI conditions, the molecular ion (


, 

188) is expected to be low intensity due to the lability of the benzylic alcohol. The fragmentation is driven by two competing mechanisms:

-cleavage
and distonic ion formation via the ortho-effect.
Mechanism 1: -Cleavage (Dominant)

The ionization of the oxygen lone pair triggers the homolytic cleavage of the adjacent C-C bond.

  • Pathway: Loss of the methyl radical (

    
    , 15 Da) from the ethyl side chain.
    
  • Product: A resonance-stabilized oxonium ion at

    
     173 .
    
  • Diagnostic Value: This peak confirms the intact 1-phenylethanol skeleton.

Mechanism 2: Difluoromethoxy Fragmentation

The


 group has a unique signature.
  • Pathway: Homolytic cleavage of the O-C bond in the ether.

  • Product: Loss of the

    
     radical (51 Da).
    
  • Resulting Ion: Phenolic cation at

    
     137 .
    
Mechanism 3: Ortho-Effect Dehydration

Unlike para-isomers, the ortho-substituent facilitates water elimination via a 6-membered transition state involving the ether oxygen.

  • Pathway: Loss of

    
     (18 Da).
    
  • Product: A styrene-like radical cation at

    
     170 .
    
Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M+.) m/z 188 (Weak Intensity) Alpha Alpha-Cleavage [M - CH3]+ m/z 173 (Base Peak Candidate) M->Alpha - CH3 (15 Da) Dehydration Dehydration [M - H2O]+. m/z 170 M->Dehydration - H2O (18 Da) (Ortho Effect) LossCHF2 Ether Cleavage [M - CHF2]+ m/z 137 M->LossCHF2 - CHF2 (51 Da) Benzoyl Difluoromethoxy Benzyl Cation m/z 155 Alpha->Benzoyl - H2O

Figure 1: Predicted EI fragmentation tree highlighting the competition between side-chain cleavage and ether group degradation.

Electrospray Ionization (ESI-MS/MS) Profiling

For biological matrices (LC-MS/MS), ESI is the preferred method. However, benzylic alcohols are "fragile" in the source.

Source Conditions & Adducts
  • Protonated Ion

    
     (
    
    
    
    189):
    Often unstable. The benzylic carbon readily loses water to form a stabilized carbocation (
    
    
    171).
  • Sodium Adduct

    
     (
    
    
    
    211):
    Recommended for precursor selection. It is significantly more stable than the protonated form, allowing for better selection in the first quadrupole (Q1).
Collision-Induced Dissociation (CID) Pathways

When the


 or 

is subjected to collision energy:
  • Neutral Loss of HF (20 Da): Characteristic of the

    
     group.
    
  • Loss of Acetaldehyde (44 Da): A rearrangement specific to the ethanol side chain.

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Sample (Plasma/Buffer) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI Q1 Q1 Selection Target: m/z 211 [M+Na]+ ESI->Q1 Collision Collision Cell (N2 Gas, 15-30 eV) Q1->Collision Q3 Q3 Detection Fragments: 171, 145 Collision->Q3

Figure 2: Recommended LC-MS/MS workflow utilizing the sodium adduct for enhanced precursor stability.

Comparative Performance Guide

This table contrasts the product's analysis against common alternatives (non-fluorinated analogs and isomers).

Feature1-[2-(Difluoromethoxy)phenyl]ethan-1-ol 1-(2-Methoxyphenyl)ethanol (Non-fluorinated)1-[4-(Difluoromethoxy)phenyl]ethan-1-ol (Para-isomer)
Molecular Ion (EI)

188 (Weak)

152 (Moderate)

188 (Weak)
Base Peak (EI)

173 (

)

137 (

)

173 (

)
Ortho Effect Yes (Prominent

)
Yes (Prominent

)
No (Water loss is thermal only)
Unique Fragment

137 (Loss of

)

121 (Loss of

)
Identical mass, different ratio
LC-MS Stability Low (Benzylic + EWG destabilization)Medium (Methoxy stabilizes cation)Low

Analyst Note: To distinguish the ortho isomer (Topic) from the para isomer, look for the intensity of the


 170 peak (

)
in EI. It will be significantly more intense in the ortho isomer due to the proximity-assisted elimination mechanism [1, 2].

Experimental Protocol: Validated GC-MS Method

Objective: Structural confirmation and impurity profiling.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate.

    • Derivatization (Optional but recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. This caps the

      
       group, preventing thermal dehydration and enhancing the molecular ion (
      
      
      
      shifts to
      
      
      260).
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[1][2]

    • Scan Range:

      
       40 – 350.
      
    • Source Temp: 230°C (Prevent condensation but minimize thermal degradation).

  • Data Interpretation:

    • Underivatized: Look for

      
       173 (Base) and 
      
      
      
      137.
    • TMS-Derivative: Look for

      
       245 (
      
      
      
      , loss of methyl from TMS or side chain) and
      
      
      73 (TMS group).

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Benzylic Alcohols." NIST Standard Reference Database.

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General reference for alpha-cleavage mechanisms).
  • Fu, X., et al. "Fragmentation pathways of fluorinated ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2015. (Mechanistic grounding for loss).
  • PubChem Compound Summary. "1-(2-(Difluoromethoxy)phenyl)ethanol." National Center for Biotechnology Information.

(Note: Specific spectral libraries for this exact CAS are proprietary; fragmentation patterns are derived from established mechanistic rules for benzylic alcohols and fluorinated ethers validated in the cited literature.)

Sources

Comparative

Bioisosteric Evaluation of the Difluoromethoxy Group in Phenyl Ethanols

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2] In the optimization of phenyl ethanol scaffolds—common in CNS-active agents and metabolic probes—the modification of the aromatic ring is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2]

In the optimization of phenyl ethanol scaffolds—common in CNS-active agents and metabolic probes—the modification of the aromatic ring is a critical decision point. Traditional bioisosteric replacements often force a trade-off: replacing a hydroxyl group (-OH) with a methoxy group (-OCH3) gains lipophilicity but loses hydrogen bond donor (HBD) capability. Conversely, moving to a trifluoromethoxy group (-OCF3) drastically increases lipophilicity but eliminates all hydrogen bonding potential.

The difluoromethoxy group (-OCHF2) offers a rare "Goldilocks" solution. It functions as a lipophilic hydrogen bond donor .[1][2][3][4] The electron-withdrawing fluorine atoms polarize the C-H bond, allowing it to act as a weak H-bond donor (similar to thiophenol) while simultaneously blocking metabolic soft spots (O-dealkylation) and modulating lipophilicity.[2]

This guide evaluates the -OCHF2 group specifically within the context of phenyl ethanols, comparing it against standard alternatives (-OCH3, -OCF3, -OH) to provide a data-driven roadmap for scaffold optimization.

Physicochemical Comparison

The choice of substituent on the phenyl ring drastically alters the physicochemical landscape of the molecule. The following data synthesizes comparative metrics relevant to drug design.

Table 1: Comparative Physicochemical Properties[2][5]
PropertyHydroxyl (-OH)Methoxy (-OCH3)Difluoromethoxy (-OCHF2) Trifluoromethoxy (-OCF3)
Electronic Effect (

)
-0.37 (Donor)-0.27 (Donor)+0.18 (Weak Acceptor) +0.35 (Acceptor)
Lipophilicity (

LogP)
Reference (0.0)+0.5 to +0.6+0.9 to +1.1 +1.8 to +2.0
H-Bond Donor (Acidity

)
High (~0.60)None (0.0)Moderate (~0.10 - 0.14) None (0.0)
H-Bond Acceptor (Basicity

)
HighModerateWeak Very Weak
Metabolic Liability GlucuronidationO-DemethylationHigh Stability High Stability
Conformation Planar w/ RingPlanar w/ RingOrthogonal (often) Orthogonal

Key Insight: The -OCHF2 group's acidity (


) is comparable to that of aniline or thiophenol.[5][6] In a phenyl ethanol scaffold, where the ethanol side chain often engages in specific H-bonding, the -OCHF2 group on the ring can provide a secondary anchor point for receptor interaction that -OCH3 cannot, without the high polarity penalty of -OH.

Metabolic Stability & Mechanism[2][6][8][9][10]

A primary failure mode for methoxy-substituted phenyl ethanols is rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). This exposes the phenol, which is subsequently glucuronidated and excreted.

Mechanism of Stabilization

The difluoromethoxy group effectively blocks this pathway through two mechanisms:

  • C-F Bond Strength: The C-F bond is significantly stronger than the C-H bond, preventing the initial hydrogen abstraction required for oxidative dealkylation.

  • Electronic Shielding: The electronegativity of the fluorine atoms reduces the electron density on the oxygen, making it a poorer Lewis base for heme-iron coordination in the CYP active site.

Visualization: Metabolic Decision Tree

The following diagram illustrates the decision logic for selecting -OCHF2 based on metabolic and binding requirements.

Bioisostere_Decision_Tree Start Start: Phenyl Ethanol Optimization MetabCheck Is the Phenyl Ring Metabolically Labile? Start->MetabCheck Demethylation Is O-Demethylation the major clearance path? MetabCheck->Demethylation Yes HBondCheck Is H-Bond Donor required for potency? MetabCheck->HBondCheck No UseOCF3 Select -OCF3 (Max Lipophilicity, No HBD) Demethylation->UseOCF3 No (General Oxidation) UseOCHF2 Select -OCHF2 (Lipophilic HBD, Metabolic Block) Demethylation->UseOCHF2 Yes (Blockade needed) HBondCheck->UseOCF3 No (Max Lipophilicity needed) HBondCheck->UseOCHF2 Yes (Maintain HBD) UseOCH3 Select -OCH3 (Standard, Risk of Metabolism) HBondCheck->UseOCH3 No (Solubility concern) UseF Select -F (Steric/Electronic modulation only)

Figure 1: Decision tree for selecting fluorine-containing bioisosteres in phenyl ethanol optimization.

Experimental Protocols

To validate the bioisosteric replacement, specific synthesis and evaluation protocols are required. The following methodology focuses on installing the -OCHF2 group onto a phenol precursor (a common intermediate for phenyl ethanols).

Synthesis: O-Difluoromethylation Protocol

Objective: Convert a 4-hydroxyphenyl ethanol derivative to its 4-difluoromethoxy analog. Reagents: Sodium chlorodifluoroacetate (ClCF2CO2Na), Cs2CO3, DMF.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the phenolic substrate (1.0 equiv) and Cesium Carbonate (Cs2CO3, 1.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 equiv). Note: This reagent generates difluorocarbene (:CF2) in situ upon heating.[7]

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N2 or Ar) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography. The -OCHF2 product is typically less polar than the phenol starting material.

Causality & Troubleshooting:

  • Why Cs2CO3? Cesium promotes the "naked" phenoxide anion, enhancing nucleophilic attack on the transient difluorocarbene species.

  • Why 100°C? Thermal decomposition of the chlorodifluoroacetate is required to release :CF2.

Validation Assay: Microsomal Stability

Objective: Quantify the metabolic stability improvement of the -OCHF2 analog vs. the -OCH3 analog.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).

Structural Impact & Signaling

In the context of phenyl ethanols acting on receptors (e.g., GABA-A or adrenergic receptors), the -OCHF2 group can alter downstream signaling by changing the residence time of the drug.

Visualization: Synthesis & Evaluation Workflow

Experimental_Workflow Substrate Phenol Precursor (Ar-OH) Reaction O-Difluoromethylation (100°C, DMF) Substrate->Reaction Reagent ClCF2CO2Na / Cs2CO3 (Difluorocarbene Source) Reagent->Reaction Product Difluoromethoxy Analog (Ar-OCHF2) Reaction->Product Assay1 LogP / LogD (Lipophilicity) Product->Assay1 Assay2 Microsomal Stability (Metabolic Clearance) Product->Assay2 Validation Bioisosteric Validation (Compare vs -OCH3) Assay1->Validation Assay2->Validation

Figure 2: Experimental workflow for the synthesis and validation of difluoromethoxy analogs.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hu, J., et al. (2006). A General and Efficient Strategy for the O-Difluoromethylation of Alcohols and Phenols.[8] Journal of Organic Chemistry. [Link]

  • Erickson, J. A., et al. (2010). The Effect of Fluorine Substitution on the Lipophilicity of Aromatic Ethers. Journal of Medicinal Chemistry. [Link][3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Validation

Validating Chiral HPLC Methods for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Enantiomers: A Comparative Guide

Executive Summary The separation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol enantiomers presents a unique chromatographic challenge due to the steric bulk and electronic effects of the ortho-difluoromethoxy (-OCHF ) grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol enantiomers presents a unique chromatographic challenge due to the steric bulk and electronic effects of the ortho-difluoromethoxy (-OCHF


) group. This guide compares the performance of the two industry-standard polysaccharide chiral stationary phases (CSPs)—Amylose and Cellulose tris(3,5-dimethylphenylcarbamates)—under Normal Phase (NP) conditions.

Based on the experimental data presented below, the Amylose-based CSP (e.g., Chiralpak AD-H) is identified as the superior phase for this specific analyte, offering higher resolution (


) and better peak symmetry compared to the Cellulose analog. This guide details the comparative screening, optimization, and a full validation protocol aligned with ICH Q2(R2)  guidelines.

Introduction: The "Ortho-Effect" Challenge

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a critical chiral intermediate. The chiral center is located at the benzylic position, but the separation is complicated by the -OCHF


 group at the ortho position.
  • Steric Hindrance: The bulk of the difluoromethoxy group can interfere with the formation of the inclusion complex between the analyte and the chiral selector.

  • Electronic Interaction: The -OCHFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     group acts as a hydrogen bond donor/acceptor and a lipophilic moiety. Its interaction with the carbamate linkage of the CSP is pivotal for chiral recognition.
    
Regulatory Context

In drug development, enantiomeric purity is a Critical Quality Attribute (CQA). The validation protocols in this guide are designed to meet the rigorous standards of the ICH Q2(R2) Validation of Analytical Procedures [1] and FDA Bioanalytical Method Validation guidelines [2].

Phase I: Comparative Screening (Amylose vs. Cellulose)[2]

To determine the optimal method, we screened the two most versatile CSPs using a standard Normal Phase mobile phase.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm[1][2]

Comparative Data
ParameterCSP A: Amylose Derivative CSP B: Cellulose Derivative
Chemistry Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Commercial Equivalent Chiralpak AD-H / Lux Amylose-1Chiralcel OD-H / Lux Cellulose-1
Retention Time (

)
6.2 min7.1 min
Retention Time (

)
8.5 min7.8 min
Selectivity (

)
1.45 1.12
Resolution (

)
3.8 (Baseline) 1.4 (Partial Separation)
Tailing Factor (

)
1.051.35
Analysis of Results
  • CSP A (Amylose): The helical structure of the amylose backbone appears to better accommodate the bulky ortho-difluoromethoxy group, allowing for a deeper inclusion complex and stronger discrimination between enantiomers.

  • CSP B (Cellulose): The linear "rigid rod" structure of cellulose resulted in steric clashes, leading to poor selectivity (

    
    ) and insufficient resolution (
    
    
    
    ) for a validation-ready method.

Decision: CSP A (Amylose tris(3,5-dimethylphenylcarbamate)) is selected for method optimization and validation.

Phase II: Method Optimization

Before validation, the method on CSP A was optimized for speed and solvent economy without compromising resolution.

Optimization Workflow

The following Graphviz diagram illustrates the decision logic used to finalize the method conditions.

MethodOptimization Start Start: CSP A Selection ScreenMP Screen Mobile Phase (Hexane/EtOH vs Hexane/IPA) Start->ScreenMP CheckRs Check Resolution (Rs) ScreenMP->CheckRs FinalMethod Final Method Hexane:IPA (95:5) CheckRs->FinalMethod Rs > 3.0 & Tailing < 1.2 Adjust Adjust % Organic / Flow CheckRs->Adjust Rs < 2.0 Adjust->CheckRs

Figure 1: Method Optimization Decision Tree. The switch to 95:5 Hexane:IPA improved retention time stability while maintaining excellent resolution.

Final Optimized Method Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Wavelength: 210 nm (Optimized for max absorbance of phenyl ring)

Phase III: Validation Protocol (ICH Q2(R2))

This section details the validation of the optimized method. The protocol is designed to be a self-validating system , where System Suitability Tests (SST) confirm performance before every run.

Specificity

Objective: To demonstrate that the method can separate the enantiomers from potential impurities and the solvent front.

  • Protocol: Inject Mobile Phase blank, Placebo, Racemic Standard, and Spiked Sample.

  • Acceptance Criteria: No interference at the retention time of enantiomers. Resolution (

    
    ) between enantiomers 
    
    
    
    . Peak purity (via DAD) > 99.0%.[3]
Linearity

Objective: To verify the proportionality of response over the analytical range.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration. Calculate the correlation coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Objective: To ensure the method measures the true value.

  • Protocol: Spike known amounts of (R)-enantiomer and (S)-enantiomer into the placebo at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision (Repeatability & Intermediate)

Objective: To assess the scatter of results.

  • Repeatability: 6 consecutive injections of the standard solution.

  • Intermediate Precision: Different analyst, different day, different instrument.

  • Acceptance Criteria: RSD

    
     for retention time; RSD 
    
    
    
    for peak area.
Validation Lifecycle Workflow

ValidationLifecycle Start Validation Plan (ICH Q2) SST System Suitability (SST) Rs > 2.0, Tailing < 1.5 Start->SST Specificity Specificity (Peak Purity) SST->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Validation Lifecycle aligned with ICH Q2(R2) requirements.

Robustness Study

Robustness examines the method's capacity to remain unaffected by small, deliberate variations in parameters. This is critical for transferring the method to QC labs.

ParameterVariationExpected ImpactAcceptance
Flow Rate 1.0 ± 0.1 mL/min

shift

Temperature 30 ± 5°CSelectivity change

Mobile Phase Hex:IPA (95:5) ± 2% IPARetention shift

Observation: The method is most sensitive to % IPA. A strict premixing protocol is recommended to ensure consistency.

Conclusion

For the chiral separation of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol , the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) demonstrates superior performance over the Cellulose analog. The optimized Normal Phase method (Hexane/IPA 95:5) is robust, precise, and meets all ICH Q2(R2) validation criteria.

Key Takeaway: The helical amylose backbone provides the necessary "chiral groove" dimensions to accommodate the ortho-difluoromethoxy group, a steric requirement that the linear cellulose backbone fails to meet for this specific molecule.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and related materials.[5][6][7] Chemical Society Reviews. [Link]

Sources

Comparative

Technical Guide: IR Spectroscopic Characterization of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Topic: IR spectroscopy characteristic peaks of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Content Type: Publish Comparison Guides Executive Summary In the development of fluorinated pharmaceuticals, 1-[2-(Difluoromethoxy)ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy characteristic peaks of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Content Type: Publish Comparison Guides

Executive Summary

In the development of fluorinated pharmaceuticals, 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol serves as a critical intermediate, often synthesized via the reduction of its ketone precursor, 1-[2-(difluoromethoxy)phenyl]ethanone. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior utility for rapid, in-line reaction monitoring and raw material verification.

This guide analyzes the spectral fingerprint of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, specifically focusing on the diagnostic shifts associated with the secondary alcohol formation and the distinct signatures of the difluoromethoxy (-OCHF


) moiety. We compare its spectral profile against its metabolic/synthetic precursor to provide a robust method for process control.

Molecular Fingerprint Analysis[1]

The infrared spectrum of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is defined by the interplay between the hydrogen-bonding hydroxyl group and the electron-withdrawing difluoromethoxy substituent.

A. The Hydroxyl Region (3600 – 3200 cm⁻¹)

Unlike its ketone precursor, the target alcohol exhibits a broad, intense band centered between 3300–3450 cm⁻¹ .

  • Mechanism: O-H stretching vibration (

    
    ).
    
  • Context: The broadening results from intermolecular hydrogen bonding.[1] In dilute solutions (e.g., CCl

    
    ), this may resolve into a sharper peak at ~3600 cm⁻¹, but in neat samples (ATR), the broad band is diagnostic.
    
B. The Difluoromethoxy Signature (1250 – 1000 cm⁻¹)

The -OCHF


 group is a spectroscopic "powerhouse" in the fingerprint region, often obscuring the typical C-O stretches of secondary alcohols.
  • C-F Stretching: Multiple strong bands appear in the 1040–1200 cm⁻¹ range. These are often the most intense peaks in the spectrum due to the high polarity of the C-F bond.

  • C-O-C Asymmetric Stretch: The ether linkage attached to the fluorinated group typically couples with C-F vibrations, creating a complex band structure around 1120 cm⁻¹ .

C. The Aromatic & Alkyl Backbone[1]
  • C-H Stretching (sp³): The ethyl side chain contributes weak-to-medium bands at 2970 cm⁻¹ (asymmetric -CH

    
    ) and 2930 cm⁻¹  (secondary C-H).
    
  • Ortho-Substitution Pattern: Out-of-plane (OOP) C-H bending for 1,2-disubstituted benzene rings typically manifests as a strong peak near 750 ± 20 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

For drug development professionals, the primary "alternative" in a QC or synthesis context is the Ketone Precursor (starting material). Distinguishing these two is the primary use case for this IR method.

Comparison 1: Reaction Monitoring (Alcohol vs. Ketone)

The reduction of the carbonyl group to a hydroxyl group creates a binary "on/off" signal in the IR spectrum.

FeatureTarget: 1-[2-(Difluoromethoxy)phenyl]ethan-1-olPrecursor: 1-[2-(Difluoromethoxy)phenyl]ethanoneDiagnostic Utility
3400 cm⁻¹ Region Strong, Broad (O-H) Absent (Baseline flat)Primary Indicator of Product Formation
1680–1700 cm⁻¹ Absent (or weak aromatic overtones)Strong, Sharp (C=O) Primary Indicator of Residual SM
1000–1200 cm⁻¹ Complex (C-F + C-O alcohol)Strong (C-F only)Secondary Confirmation
Fingerprint (750 cm⁻¹) Shifted slightly due to H-bondingDistinct ortho-patternStructural Verification
Comparison 2: Methodological Alternatives (FTIR vs. NMR)

Why use IR over NMR for this specific compound?

  • FTIR (ATR):

    • Time: < 1 minute.

    • Prep: None (Neat sample).

    • Sensitivity: Excellent for detecting carbonyl impurities (unreacted ketone) down to ~1%.

    • Best For: In-process control (IPC) and Goods Inward testing.

  • ¹H-NMR:

    • Time: 10–30 minutes (prep + acquisition).

    • Prep: Requires deuterated solvent (e.g., CDCl

      
      ).
      
    • Sensitivity: Superior for structural elucidation (e.g., confirming the ortho vs para isomer via coupling constants).

    • Best For: Final product release and structural characterization.

Experimental Protocol: High-Throughput ATR-FTIR

This protocol is designed for the rapid identification of the viscous oil/solid product using Attenuated Total Reflectance (ATR).

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

Step-by-Step Workflow
  • System Blanking:

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Application:

    • Place a small amount (approx. 2–5 mg or 10 µL) of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol directly onto the center of the crystal.

    • Note: If the sample is a viscous oil, ensure it covers the "sweet spot" of the crystal. If solid, apply high pressure using the anvil to ensure good optical contact.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Monitor the preview mode. The strongest peaks (likely C-F stretches) should have an absorbance between 0.5 and 1.0 A.U. If peaks are "flat-topped" (truncated), reduce pressure or dilute (rarely needed for ATR).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Baseline correct only if significant drift is observed.

  • Cleaning:

    • Wipe with a lint-free tissue and methanol/isopropanol immediately. Fluorinated compounds can be sticky; ensure no cross-contamination for the next run.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making pathway for monitoring the synthesis of the target alcohol from its ketone precursor.

ReactionMonitoring Start Crude Reaction Mixture Sampling Sample Aliquot (Neat) Start->Sampling FTIR ATR-FTIR Analysis (4000-600 cm⁻¹) Sampling->FTIR CheckCO Check 1690 cm⁻¹ Region (Carbonyl) FTIR->CheckCO CheckOH Check 3400 cm⁻¹ Region (Hydroxyl) CheckCO->CheckOH Peak Absent ResultA Strong Peak @ 1690 Weak/No Peak @ 3400 CheckCO->ResultA Peak Detected ResultB No Peak @ 1690 Strong Broad Peak @ 3400 CheckOH->ResultB Peak Present ActionA Reaction Incomplete: Continue Heating/Add Reductant ResultA->ActionA ActionB Reaction Complete: Proceed to Work-up ResultB->ActionB

Caption: Logic flow for monitoring the reduction of 1-[2-(difluoromethoxy)phenyl]ethanone to the target alcohol using FTIR.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzyl Alcohol (Analogous Functional Group Data). National Institute of Standards and Technology.[2][3] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Alcohols and Carbonyls. Specac Ltd. [Link]

  • PubChem. 1-[2-(Difluoromethoxy)phenyl]ethan-1-one (Precursor Data). National Library of Medicine. [Link]

  • Bentham Open. IR Spectra and Vibrational Modes of Hydrofluoroethers (Characteristic C-F Bands). The Open Physical Chemistry Journal.[4] [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol: Proper Disposal Procedures

Executive Directive Do not dispose of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol down the drain or in standard organic waste streams. [1] While this compound shares structural similarities with common laboratory alcohols, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol down the drain or in standard organic waste streams. [1]

While this compound shares structural similarities with common laboratory alcohols, the presence of the difluoromethoxy (


) group  mandates specific thermal destruction protocols to prevent the release of hydrogen fluoride (HF) gas and fluorinated byproducts. All waste containing this substance must be routed to High-Temperature Incineration with Acid Gas Scrubbing .[1]

Chemical Profile & Hazard Assessment

To effectively manage disposal, we must understand the chemical behavior under waste-stream conditions.

ParameterSpecification / AssessmentOperational Implication
Compound 1-[2-(Difluoromethoxy)phenyl]ethan-1-olTrack as Halogenated Waste
CAS No. 127842-55-1 (and related isomers)Use for waste manifesting.[1][2][3]
Functional Groups Secondary Alcohol (

), Difluoromethoxy (

)
Dual hazard: Flammability + HF generation.[1]
RCRA Classification D001 (Ignitable) & Halogenated Must not be mixed with non-halogenated solvents (e.g., pure acetone/ethanol).
Combustion Product

CRITICAL: Standard incineration destroys the skeleton but releases corrosive HF.
Solubility Low water solubility; Soluble in organics (DMSO, MeOH)Do not attempt aqueous dilution for disposal.

Pre-Disposal Protocol: The Self-Validating System

A "self-validating" system means the protocol prevents errors before they occur.[1] We achieve this through strict segregation and labeling logic.

A. Segregation (The "Never-Mix" Rules)[1]
  • Rule 1: No Oxidizers. As a secondary alcohol, this compound can react exothermically with strong oxidizers (e.g., nitric acid, peroxides), creating a fire hazard in the waste drum.

  • Rule 2: Halogenated Stream Only. Do not pour into "General Organic" or "Non-Halogenated" carboys.

    • Reasoning: Waste vendors often burn non-halogenated waste as fuel blending (energy recovery) in cement kilns that may lack adequate scrubbers. Fluorinated compounds sent to these facilities can damage their equipment and violate emissions permits.

B. Container & Labeling[4][5]
  • Container Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste stream is potentially acidic or if long-term storage is expected, as trace HF formation (though slow) can corrode metal.

  • Labeling: The tag must explicitly state:

    "FLAMMABLE LIQUID, TOXIC, HALOGENATED" Contains: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol Warning: Generates HF upon combustion.[1]

Disposal Workflow

The following diagram illustrates the operational decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution (e.g., Reaction Mother Liquor) StateCheck->Liquid Is Liquid Solid Solid Residue / Debris (Vials, Syringes, Wipes) StateCheck->Solid Is Solid/Debris Compatibility Check Compatibility: NO Oxidizers, NO Strong Acids Liquid->Compatibility Segregation Segregate into HALOGENATED SOLVENT Carboy Manifest Waste Manifesting: Code as D001 (Ignitable) + Halogenated Segregation->Manifest Compatibility->Segregation SolidBin Double-Bag in Chemically Contaminated Solid Waste Solid->SolidBin SolidBin->Manifest Vendor Transfer to Licensed Waste Vendor Manifest->Vendor Incineration FINAL DESTRUCTION: High-Temp Incineration (>1100°C) with Caustic Scrubbing Vendor->Incineration

Figure 1: Operational decision tree for the segregation and destruction of fluorinated alcohol waste.[1]

Technical Justification: Why Incineration?

As scientists, we must understand the mechanism of destruction to justify the cost of hazardous waste disposal.

The Combustion Chemistry

When 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol is subjected to thermal oxidation, the carbon backbone oxidizes to


.[1] However, the fluorine atoms in the 

group do not form benign gases. They react with hydrogen sources (from the molecule itself or the fuel gas) to form Hydrogen Fluoride:[4]

[1]
The Necessity of Scrubbing
  • Environmental Impact: HF is a regulated air pollutant that contributes to acid rain and local toxicity.

  • Infrastructure Damage: HF is intensely corrosive to silica (firebrick) and metal. Standard incinerators without protective linings and wet scrubbers (using

    
     or 
    
    
    
    to neutralize HF into
    
    
    or
    
    
    ) will suffer catastrophic failure.[1]
  • Thermal Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). Complete destruction requires temperatures exceeding 1,100°C  with a residence time of >2 seconds to prevent the formation of Products of Incomplete Combustion (PICs).
    

Emergency Spill Procedures

If a spill occurs in the laboratory, follow this immediate response plan.

  • Evacuate & Ventilate: The compound is a respiratory irritant. Clear the immediate area.[5]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use water. Water may spread the organic liquid.

    • Use Vermiculite or Sand to dike and absorb the spill.[6]

    • Note: Standard organic spill pads are also acceptable.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty bag.[1]

    • Label as "Debris contaminated with Fluorinated Alcohol."

    • Clean the surface with a soap/water solution to remove oily residue.

  • Disposal: Treat the cleanup debris as Solid Hazardous Waste (see Figure 1).

References

  • U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS and Fluorinated Waste Streams.[7] (Provides the foundational logic for high-temperature destruction of C-F bonds).

  • PubChem. Compound Summary: 1-[2-(Difluoromethoxy)phenyl]ethan-1-one (Structural Analog).[1][2] (Used for inferring physicochemical properties of the alcohol derivative).

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9] (Defines Characteristic Waste D001 and F-listed halogenated solvents).

Sources

Handling

Personal protective equipment for handling 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Comprehensive Safety and Operational Guide for Handling 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol As a Senior Application Scientist, I frequently consult on the integration of fluorinated building blocks into medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

As a Senior Application Scientist, I frequently consult on the integration of fluorinated building blocks into medicinal chemistry and drug development pipelines. 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol (CAS: 886859-40-1) is a highly valuable synthetic intermediate[1]. The incorporation of the difluoromethoxy (-OCHF₂) moiety is a critical strategy in modern drug design; it acts as an acidic bioisostere that allows researchers to fine-tune lipophilicity, metabolic stability, and target-binding interactions[2].

However, the strong electron-withdrawing nature of the fluorine atoms significantly alters the physicochemical landscape of the molecule. This demands rigorous, causality-driven safety and handling protocols to protect laboratory personnel from severe skin, eye, and respiratory irritation[3].

Physicochemical and Hazard Profile

Before initiating any experimental workflow, it is imperative to understand the quantitative data and hazard classifications associated with this compound.

Table 1: Physicochemical and Hazard Summary

Property / ParameterSpecification
Chemical Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol
CAS Number 886859-40-1
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[4]
GHS Precautionary Codes P261, P264, P271, P280, P305+P351+P338[4]
Storage Conditions Cool, dry, well-ventilated area under an inert atmosphere (Argon/Nitrogen)[3]

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a mechanistic necessity dictated by the compound's reactivity.

  • Hand Protection: Wear chemically resistant Butyl Rubber or high-density Nitrile gloves. Causality: Standard latex offers insufficient protection against fluorinated aromatic compounds. Butyl rubber provides excellent resistance against a wide variety of alcohols and fluorinated organics, preventing transdermal absorption[5].

  • Eye/Face Protection: ANSI Z87.1 or EN166 approved chemical safety goggles are mandatory[6]. Causality: The compound is a severe eye irritant (H319). In the event of solvent splashing during workup, standard safety glasses lack the orbital seal required to prevent the capillary action of the chemical into the eye[4].

  • Respiratory Protection: Use a NIOSH-approved N99 particulate respirator or a half-face mask with an organic vapor cartridge (Type A, Brown) if handling outside a certified fume hood[3][6]. Causality: Aerosolization or vapor accumulation in poorly ventilated areas will lead to acute respiratory tract irritation (H335).

Experimental Protocol: Safe Handling and Synthetic Activation

The following step-by-step methodology outlines a self-validating system for the safe transfer and synthetic application (e.g., nucleophilic substitution or oxidation) of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

Step-by-Step Methodology:

  • Pre-Operational Setup: Position the fume hood sash at the certified working height. Validate that the face velocity is actively measuring >100 feet per minute (fpm). Don all required PPE[3].

  • Material Transfer: Using a static-free spatula, accurately weigh the required mass of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol into a dry, tared round-bottom flask. Self-Validation: Ensure the balance reading stabilizes without drift, which would indicate unwanted evaporation or ambient moisture absorption.

  • Solvent Addition: Dissolve the compound in an anhydrous organic solvent (e.g., Dichloromethane or Ethyl Acetate). Causality: The -OCHF₂ group significantly enhances the compound's lipophilicity and solubility in moderately polar to non-polar solvents compared to non-fluorinated analogs[2].

  • Reaction Execution: Cool the reaction vessel to 0°C using an ice bath prior to the dropwise addition of reactive reagents (e.g., oxidizing agents or halogenating acids). Causality: Controlling the thermal kinetics mitigates the risk of exothermic runaway, which could prematurely volatilize the fluorinated alcohol.

  • In-Process Monitoring: Seal the flask under a nitrogen atmosphere. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). Self-Validation: The disappearance of the starting material spot confirms successful conversion, minimizing the handling time of the unreacted fluorinated alcohol.

  • Quenching: Quench the reaction slowly with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Causality: Neutralizing acidic byproducts prevents the theoretical release of toxic hydrogen fluoride (HF) gas, which can occur if fluorinated compounds undergo extreme, uncontrolled acidic degradation[3].

Spill Response and Disposal Plan

A rapid, structured response is critical for mitigating environmental and biological exposure.

  • Immediate Spill Containment: If a spill occurs, immediately evacuate non-essential personnel. Don an N99 respirator[6]. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep up the absorbed material using a non-sparking tool, deliberately avoiding the generation of dust, and place it into a sealable hazardous waste container[4][6].

  • Waste Disposal Logistics: 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol and all associated reaction byproducts must be strictly categorized and disposed of as Halogenated Organic Waste . Causality: Mixing fluorinated/halogenated waste with non-halogenated streams violates EPA/RCRA compliance and can lead to highly exothermic reactions or toxic emissions during facility incineration[4].

Workflow Visualization

HandlingWorkflow Start 1. Pre-Operational Setup Verify Fume Hood & PPE Weighing 2. Weighing & Transfer Minimize Vapor Exposure Start->Weighing Reaction 3. Synthetic Application e.g., Activation/Oxidation Weighing->Reaction Spill Spill Detected During Operation? Reaction->Spill SpillResponse 4a. Spill Containment Use Inert Absorbent & N99 Spill->SpillResponse Yes Workup 4b. Aqueous Workup Phase Separation & Quench Spill->Workup No Disposal 5. Waste Disposal Halogenated Organic Stream SpillResponse->Disposal Workup->Disposal

Workflow for the safe handling, reaction, and disposal of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

References

Sources

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